molecular formula C14H19Br2ClN2O B588535 trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride CAS No. 15942-08-2

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

货号: B588535
CAS 编号: 15942-08-2
分子量: 426.57 g/mol
InChI 键: ICLHRFYBPXBCPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H19Br2ClN2O and its molecular weight is 426.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHRFYBPXBCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680609
Record name 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15942-08-2
Record name 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a compound identified as an impurity of the mucolytic agent Ambroxol hydrochloride.[1][2][3][4] Due to its relationship with a widely used pharmaceutical, understanding its synthesis and properties is crucial for quality control and drug safety in the pharmaceutical industry.

Compound Profile

This compound is a heterocyclic compound featuring a dibrominated dihydroquinazoline core linked to a trans-cyclohexanol moiety.[5]

PropertyValueSource
IUPAC Name 4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloridePubChem[5]
Molecular Formula C₁₄H₁₉Br₂ClN₂OPubChem[5]
Molecular Weight 426.57 g/mol PubChem[5]
CAS Number 15942-08-2PubChem[5]
Alternate CAS Number Free base: 18683-95-9LGC Standards[3][6]
Synonyms Ambroxol Cyclic Impurity Hydrochloride, Ambroxol Hydrochloride Impurity BPubChem[5]

Synthesis Pathway

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline derivatives. The general strategy involves a one-pot, multi-component reaction, which is an efficient method for constructing such heterocyclic systems.[7]

The proposed synthesis starts from 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, which would undergo a cyclization reaction, likely facilitated by a formaldehyde source, to form the dihydroquinazoline ring system. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Below is a DOT script representation of the proposed synthetic workflow.

G A 2-Amino-3,5-dibromobenzaldehyde E Cyclization Reaction A->E B trans-4-Aminocyclohexanol B->E C Formaldehyde source (e.g., Paraformaldehyde) C->E D Reaction Solvent (e.g., Ethanol) D->E F trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol E->F H Protonation F->H G Hydrochloric Acid G->H I This compound H->I

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols

The following is a generalized, hypothetical experimental protocol based on common practices for the synthesis of related quinazoline derivatives.[7][8][9] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • trans-4-Aminocyclohexanol

  • Paraformaldehyde

  • Ethanol (Reagent Grade)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification of the Free Base: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the free base, trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Isolation of Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product.

Characterization Data

ParameterValueReference
Molecular Weight 426.57 g/mol PubChem[5]
Monoisotopic Mass 423.95527 DaPubChem[5]
Topological Polar Surface Area 35.5 ŲPubChem[5]
Heavy Atom Count 19PubChem[5]

Biological Activity and Signaling Pathways

The broader class of quinazoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[7][8] Some quinazoline derivatives have been investigated as inhibitors of various kinases and other enzymes.[10]

However, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. Given its identity as an impurity, it is more likely to be of interest from a toxicological and pharmaceutical quality control perspective rather than for its therapeutic potential.

Below is a generalized DOT script illustrating the relationship between a drug substance and its impurities in the context of drug development and safety assessment.

G cluster_0 Drug Development cluster_1 Impurity Profile cluster_2 Safety & Quality Assessment A Active Pharmaceutical Ingredient (API) (e.g., Ambroxol) B Synthesis & Manufacturing A->B C Drug Product Formulation B->C D Impurity (trans-4-(6,8-dibromo-1,2-dihydroquinazolin- 3(4H)-yl)cyclohexanol hydrochloride) B->D Formation E Toxicological Studies D->E F Quality Control & Assurance D->F G Regulatory Submission E->G F->G

Caption: Logical relationship of an impurity to the API.

Conclusion

This compound is a known impurity of Ambroxol. While detailed synthetic and characterization data are scarce in the public domain, this guide provides a plausible synthesis route and collates the available physicochemical properties. Further research is warranted to fully characterize this compound and to understand its potential biological and toxicological profile, which is essential for ensuring the safety and efficacy of Ambroxol-containing pharmaceutical products.

References

Physicochemical Properties of Ambroxol Impurity B Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ambroxol Impurity B Hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical method development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.

Introduction

Ambroxol Impurity B, chemically known as trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride, is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent. The formation of this impurity is often associated with the interaction of Ambroxol with formaldehyde or its precursors.[1] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical parameters that can affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of Ambroxol Impurity B Hydrochloride is essential for its detection, quantification, and control.

Physicochemical Properties

A summary of the key physicochemical properties of Ambroxol Impurity B Hydrochloride is presented in the tables below.

General and Chemical Properties
PropertyValueSource
Chemical Name trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochlorideAnalytica Chemie
Synonyms Ambroxol EP Impurity B Hydrochloride, Ambroxol Cyclic Impurity Hydrochloride, N,N'-Methylene Ambroxol HydrochlorideLGC Standards, ChemicalBook
CAS Number 15942-08-2Biosynth
Molecular Formula C₁₄H₁₉Br₂ClN₂OBiosynth
Molecular Weight 426.57 g/mol Biosynth
Appearance White to Off-White Solid/PowderAnalytica Chemie, CymitQuimica
Physical Properties
PropertyValueSource
Melting Point 235-250 °CLGC Standards
pKa (Predicted) 15.04 ± 0.40ChemicalBook
Vapor Pressure 0.0012 mmHg at 25°CBiosynth
Solubility Profile
SolventSolubilitySource
Water Sparingly Soluble / Slightly SolubleEuropean Pharmacopoeia, ChemicalBook
Methanol SolubleEuropean Pharmacopoeia
Dimethyl Sulfoxide (DMSO) Slightly SolubleChemicalBook
Methylene Chloride Practically InsolubleEuropean Pharmacopoeia

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of pharmaceutical impurities like Ambroxol Impurity B Hydrochloride, based on established pharmacopeial guidelines.

Melting Point Determination

Method: Capillary Method (as per United States Pharmacopeia <741> and European Pharmacopoeia 2.2.14)

  • Sample Preparation: The test sample is finely powdered and dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.

  • Capillary Tube Filling: A sufficient amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block and a high-precision thermometer or an automated detection system is used.

  • Procedure:

    • The heating block is pre-heated to a temperature approximately 5°C below the expected melting point of the sample.

    • The capillary tube containing the sample is inserted into the heating block.

    • The temperature is then ramped up at a constant rate of 1 ± 0.5 °C per minute.

    • The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

  • Calibration: The apparatus is regularly calibrated using certified reference standards with known melting points.

Solubility Determination

Method: Equilibrium Solubility Method (Shake-Flask Method)

  • Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

  • Materials:

    • Ambroxol Impurity B Hydrochloride

    • Solvent of interest (e.g., water, methanol, DMSO)

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Analytical balance

    • Centrifuge

    • Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • An excess amount of the solid impurity is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

    • The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

    • After the equilibration period, the samples are visually inspected to confirm the presence of undissolved solid.

    • The suspension is then centrifuged at a high speed to separate the solid phase from the saturated solution.

    • An aliquot of the clear supernatant is carefully removed, and its concentration is determined using a validated analytical method (e.g., HPLC-UV). To avoid precipitation, the supernatant may need to be diluted with the solvent before analysis.

    • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Formation Pathway of Ambroxol Impurity B

Ambroxol Impurity B is a known degradation and process-related impurity of Ambroxol. It is formed through the reaction of Ambroxol with formaldehyde. This reaction involves the condensation of two molecules of Ambroxol with one molecule of formaldehyde, leading to the formation of a methylene bridge.

formation_pathway cluster_product Product ambroxol1 Ambroxol impurity_b Ambroxol Impurity B ambroxol1->impurity_b ambroxol2 Ambroxol ambroxol2->impurity_b formaldehyde Formaldehyde formaldehyde->impurity_b

References

Spectroscopic Analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a known impurity of the active pharmaceutical ingredient Ambroxol.[1][2][3][4] The structural elucidation and purity assessment of such impurities are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: 4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride[5][6]

  • Molecular Formula: C₁₄H₁₉Br₂ClN₂O[1][5][6][7][8]

  • Molecular Weight: 426.57 g/mol [1][5][6][7][8]

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Disclaimer: The spectroscopic data presented below is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental data may vary.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAromatic CH (position 5)
~7.3d1HAromatic CH (position 7)
~4.5s2HCH₂ (position 2)
~4.2s2HCH₂ (position 4)
~3.5m1HCH-OH (cyclohexyl)
~3.0m1HN-CH (cyclohexyl)
~1.2-2.0m8HCyclohexyl CH₂
~4.8s (broad)1HOH
~8.5s (broad)2HNH₂⁺ (hydrochloride salt)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~145Aromatic C-N
~135Aromatic CH
~125Aromatic CH
~120Aromatic C-Br
~118Aromatic C-Br
~115Aromatic C-C
~70CH-OH (cyclohexyl)
~60N-CH (cyclohexyl)
~50CH₂ (position 2)
~45CH₂ (position 4)
~30-35Cyclohexyl CH₂
Table 3: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch, N-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1480StrongC-H bend (aliphatic)
~1200StrongC-N stretch
~1050StrongC-O stretch (secondary alcohol)
Below 800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
~390/392/394[M+H]⁺ of the free base, showing isotopic pattern for two bromine atoms (C₁₄H₁₈Br₂N₂O). The exact mass of the monoisotopic peak for the free base is approximately 388.98 g/mol .
VariousFragmentation pattern would likely involve loss of water (-18), and cleavage of the cyclohexyl ring and the dihydroquinazoline ring system.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~2 seconds.

      • Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).

      • Number of Scans: 1024 or more (adjust for desired signal-to-noise).

    • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.

    • Thoroughly mix the sample and KKBr by grinding them together.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • FT-IR Acquisition:

    • Spectrometer: FT-IR Spectrometer.

    • Mode: Transmission.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Procedure:

      • Acquire a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Acquisition:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+).

    • Acquisition Parameters:

      • Scan Range: m/z 100-1000.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 300-400 °C.

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical impurity.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample Pharmaceutical Impurity (Solid Sample) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution in LC Mobile Phase Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS LC-MS Analysis Prep_MS->MS Data_NMR Spectral Processing & Chemical Shift Assignment NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Mass Determination & Fragmentation Analysis MS->Data_MS Structure Structural Confirmation & Purity Assessment Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of Pharmaceutical Impurities.

References

Technical Guide: Solubility and Stability Studies of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as Ambroxol Impurity B, is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][][3][4][5] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for drug development, formulation, and ensuring product quality and safety. This technical guide provides a comprehensive overview of the methodologies for conducting solubility and stability studies on this specific compound, in line with industry standards and regulatory expectations.

While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols that would be employed for its characterization. The presented data tables are illustrative examples of how the results of such studies would be reported.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉Br₂ClN₂O[1][4][6]
Molecular Weight426.57 g/mol [1][5][6]
CAS Number15942-08-2[1][4][5]
AppearanceOff-White Solid[1]
Storage2-8°C[1]

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability. Understanding its solubility profile in various media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Purified Water

  • 0.1 N Hydrochloric Acid (HCl)

  • Phosphate Buffer (pH 6.8)

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the compound to a series of flasks, each containing a known volume of a different solvent.

  • Seal the flasks and place them in a shaker bath set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.[8]

  • Repeat the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The results of the solubility studies would be summarized as shown in Table 2.

Table 2: Illustrative Solubility of this compound at 25°C

SolventSolubility (mg/mL)
Purified Water[Hypothetical Value]
0.1 N HCl[Hypothetical Value]
Phosphate Buffer (pH 6.8)[Hypothetical Value]
Methanol[Hypothetical Value]
Ethanol[Hypothetical Value]
DMSO[Hypothetical Value]

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify any potential degradation products. These studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Experimental Workflow: ICH Stability Testing

The overall workflow for conducting stability studies according to ICH guidelines is depicted in the following diagram.

G cluster_0 ICH Stability Study Workflow API_Batch Select ≥3 Batches of API Packaging Package in Proposed Container Closure System API_Batch->Packaging Storage Place Samples in Stability Chambers (Long-term, Intermediate, Accelerated) Packaging->Storage Sampling Pull Samples at Defined Time Points Storage->Sampling Analysis Analyze Samples for Quality Attributes (Assay, Impurities, Appearance, etc.) Sampling->Analysis Data_Eval Evaluate Data and Establish Retest Period Analysis->Data_Eval

Caption: Workflow for ICH-compliant stability testing of an API.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 1 N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C).[15]

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Data Presentation: Illustrative Forced Degradation Data

The results of the forced degradation studies would be summarized as shown in Table 3.

Table 3: Illustrative Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradation Products (RT)
1 N HCl, 80°C24 h[Hypothetical Value][Hypothetical RT]
1 N NaOH, 80°C24 h[Hypothetical Value][Hypothetical RT]
30% H₂O₂, RT24 h[Hypothetical Value][Hypothetical RT]
Dry Heat, 105°C5 days[Hypothetical Value][Hypothetical RT]
Photostability (ICH Q1B)-[Hypothetical Value][Hypothetical RT]
Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are conducted to evaluate the stability of the drug substance under recommended storage conditions and to establish a retest period.

Objective: To assess the long-term and accelerated stability of this compound.

Procedure:

  • Package at least three primary batches of the compound in the proposed container closure system.

  • Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions.[10][11]

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[9]

  • Analyze the samples for relevant quality attributes, including appearance, assay, and degradation products, using a validated stability-indicating method.

Data Presentation: Illustrative Long-Term Stability Data

The results of the long-term stability study would be presented in a table similar to Table 4.

Table 4: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

Time (Months)AppearanceAssay (%)Impurity A (%)Impurity B (self) (%)Total Impurities (%)
0Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
3Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
6Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
9Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
12Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
18Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
24Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
36Conforms[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Analytical Method Development and Validation

A crucial aspect of both solubility and stability studies is the use of validated analytical methods, typically HPLC, to quantify the API and its impurities.

Logical Relationship: Analytical Method Validation

The relationship between different validation parameters is illustrated below.

G Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for analytical method validation.

Conclusion

This technical guide has outlined the standard methodologies for conducting comprehensive solubility and stability studies on this compound. Adherence to these protocols will ensure the generation of robust and reliable data that is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound. While specific data for this impurity is not widely published, the application of these established techniques will provide the necessary characterization for its use in a pharmaceutical context.

References

Technical Guide: Ambroxol Impurity B (CAS Number 15942-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 15942-08-2, identified as Ambroxol Impurity B. This compound is primarily known as a process impurity and degradation product of Ambroxol hydrochloride, a widely used mucolytic agent. Its significance lies in the context of pharmaceutical quality control and assurance. This document details its chemical properties, formation, synthesis, and the analytical methodologies employed for its detection and quantification.

Chemical and Physical Properties

Ambroxol Impurity B is chemically known as trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride. Its key chemical and physical properties are summarized in the table below.

PropertyValueCitations
Chemical Name trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride[1][2]
CAS Number 15942-08-2[1][2]
Alternative CAS (Free Base) 18683-95-9[2]
Molecular Formula C₁₄H₁₉Br₂ClN₂O[1]
Molecular Weight 426.57 g/mol [1][2]
Appearance Colorless, crystalline solid; Off-white solid[1]
Melting Point 93°C[1]
Storage Temperature 2°C - 8°C[1]

Formation and Synthesis

Ambroxol Impurity B is not a compound with intended therapeutic applications; rather, it is a known impurity that can arise during the synthesis of Ambroxol and as a degradation product.

Formation during Ambroxol Synthesis: It can be formed as a byproduct in the chemical synthesis of Ambroxol hydrochloride.[1] Patents describe synthetic routes for Ambroxol that aim to minimize the formation of Impurity B and other related substances.[3]

Formation via Degradation: Forced degradation studies have shown that Ambroxol Impurity B can be formed when Ambroxol hydrochloride is subjected to stress conditions. One study identified this impurity when Ambroxol syrup was heated at 105°C for five days.[4][5] This highlights its relevance in the stability testing of Ambroxol formulations.

Synthesis for Reference Standard: A specific method for the preparation of Ambroxol Impurity B as a reference standard has been patented. The process involves the reaction of Ambroxol with a formic acid ester.[6]

Below is a diagram illustrating the formation of Ambroxol Impurity B from Ambroxol.

G Ambroxol Ambroxol ImpurityB Ambroxol Impurity B (CAS 15942-08-2) Ambroxol->ImpurityB Degradation Stressor Stress Conditions (e.g., Heat) Stressor->Ambroxol Synthesis Synthesis Byproduct Synthesis->ImpurityB

Caption: Formation pathways of Ambroxol Impurity B.

Research and Applications

The primary application of CAS number 15942-08-2 is as a certified reference material for the quality control of Ambroxol hydrochloride in pharmaceutical formulations.[7] Its use is crucial for:

  • Impurity Profiling: Identifying and quantifying the presence of this specific impurity in batches of Ambroxol.

  • Analytical Method Development and Validation: Serving as a standard in the development and validation of chromatographic methods (e.g., HPLC) to ensure the purity and stability of the final drug product.[7]

  • Stability Studies: Monitoring the degradation of Ambroxol under various storage conditions.

There is currently no scientific literature available that suggests any therapeutic or biological activity for Ambroxol Impurity B. Its biological relevance is reported to be unknown.[1]

Signaling Pathways and Mechanism of Action

As of the current body of scientific literature, there are no known signaling pathways or specific mechanisms of action associated with Ambroxol Impurity B. Research has focused on its detection and control as an impurity rather than on its pharmacological effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection

Several HPLC methods have been developed for the detection and quantification of Ambroxol Impurity B in Ambroxol drug substances and formulations. Below are summaries of key experimental conditions from published studies and patents.

ParameterMethod 1Method 2
Stationary Phase Reversed-phase Waters Symmetry C18, 250 × 4.6 mm, 5 µm particle sizeOctadecylsilane chemically bonded silica
Mobile Phase A 0.01 M diammonium hydrogen phosphate (pH 7.0) and acetonitrile (80:20 v/v)0.01 mol/L ammonium dibasic phosphate solution (pH 7.0 with 10% phosphoric acid)
Mobile Phase B 0.01 M diammonium hydrogen phosphate (pH 7.0), acetonitrile, and methanol (20:75:5 v/v/v)Acetonitrile
Elution GradientIsocratic (Mobile Phase A : Acetonitrile = 40:60)
Flow Rate 0.8 mL/minNot Specified
Detection UV at 248 nmUV at 250 nm
Injection Volume 10 µLNot Specified
Column Temperature 25°CNot Specified
Citation [4][8]
Forced Degradation for Impurity Generation

To study the formation of Ambroxol Impurity B under stress conditions, the following protocol was used:

  • Sample Preparation: Ambroxol syrup was used.

  • Stress Condition: The syrup was exposed to heat at 105°C for 5 days.

  • Extraction: An equivalent of 1000 mg of Ambroxol from the stressed syrup was transferred to a 50-ml volumetric flask.

  • Dissolution: 30 ml of diluent was added, and the sample was sonicated for 30 minutes with intermittent shaking.

  • Final Preparation: The solution was made up to the final volume with the diluent to achieve a concentration of 20 mg/ml.

  • Analysis: The resulting solution was then analyzed by HPLC to determine the extent of degradation and identify the impurities formed.[4][5]

The workflow for the isolation and characterization of Ambroxol Impurity B from a stressed formulation is depicted below.

G cluster_0 Impurity Generation and Isolation cluster_1 Structural Characterization AmbroxolSyrup Ambroxol Syrup ForcedDegradation Forced Degradation (Heat Stress) AmbroxolSyrup->ForcedDegradation Extraction Extraction and Dissolution ForcedDegradation->Extraction PrepHPLC Preparative HPLC Extraction->PrepHPLC IsolatedImpurity Isolated Impurity B PrepHPLC->IsolatedImpurity NMR 2D NMR IsolatedImpurity->NMR FTIR FTIR IsolatedImpurity->FTIR LCMS LC-MS/MS IsolatedImpurity->LCMS StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation LCMS->StructureElucidation

Caption: Workflow for impurity isolation and characterization.

Conclusion

CAS number 15942-08-2, Ambroxol Impurity B, is a critical reference standard in the pharmaceutical industry for ensuring the quality, purity, and stability of Ambroxol hydrochloride products. While extensive research has been conducted on its analytical detection and formation, there is no evidence to support any pharmacological activity or therapeutic application for this compound. Future research, if any, would likely focus on further refining analytical methods and understanding its toxicological profile as a pharmaceutical impurity.

References

Exploratory Screening of Novel Quinazoline Compounds for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Comprising a fused benzene and pyrimidine ring, this heterocyclic compound is the foundation for numerous approved drugs and clinical candidates, particularly in oncology.[2][3] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][5][6] Their therapeutic success is largely attributed to their function as kinase inhibitors, which interfere with cellular signaling pathways that are often dysregulated in diseases like cancer.[7][8]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the exploratory screening of novel quinazoline compounds. It covers critical therapeutic targets, detailed experimental protocols for their evaluation, and a summary of quantitative data from recent studies, offering a comprehensive framework for identifying and advancing promising therapeutic leads.

Core Therapeutic Targets and Signaling Pathways

The anticancer activity of most quinazoline derivatives stems from their ability to inhibit protein kinases, particularly tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[7][9]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a transmembrane tyrosine kinase that, upon binding with ligands like Epidermal Growth Factor (EGF), activates critical cellular processes including proliferation and inhibition of apoptosis.[10][11] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.[10][12] Quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby preventing downstream signaling.[7][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation ADP ADP EGFR_dimer->ADP PI3K PI3K EGFR_dimer->PI3K Ras Ras EGFR_dimer->Ras ATP ATP ATP->EGFR_dimer Binds to Kinase Domain Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand EGF Ligand Ligand->EGFR Binding Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_dimer Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline compounds.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[14] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of VEGF-induced angiogenesis.[15] The binding of VEGF to VEGFR-2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the Akt/mTOR pathway, which promotes the proliferation and migration of endothelial cells.[15] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting tumor growth.[14][15][16]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation ADP ADP VEGFR2_dimer->ADP PI3K PI3K VEGFR2_dimer->PI3K ATP ATP ATP->VEGFR2_dimer Binds to Kinase Domain Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis (Proliferation, Migration) p70S6K->Angiogenesis Ligand VEGF Ligand Ligand->VEGFR2 Binding Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2_dimer Inhibition PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP3 Converts mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K Activates Response Cell Growth, Survival, Proliferation S6K->Response Quinazoline Quinazoline Inhibitor Quinazoline->PI3K Inhibition Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo Preclinical Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Antiproliferative Assay (e.g., MTT) Synthesis->Cytotoxicity Primary Screening KinaseAssay Target Kinase Inhibition Assay Cytotoxicity->KinaseAssay Active Compounds Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) KinaseAssay->Mechanism Potent Inhibitors Lead Lead Compound Identification Mechanism->Lead InVivo In Vivo Tumor Models Lead->InVivo Further Development

References

Methodological & Application

Application Note: Quantitative Analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride in Ambroxol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambroxol is a widely used mucolytic agent for the treatment of respiratory diseases. The control of impurities in active pharmaceutical ingredients (APIs) like ambroxol is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such potential impurity is trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride.[1][2][3][4] This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific impurity in ambroxol hydrochloride. The method is designed to be robust and suitable for routine quality control analysis.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • Ambroxol Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diammonium hydrogen phosphate (Analytical grade)

  • Phosphoric acid (Analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

Based on established methods for ambroxol and its impurities, the following chromatographic conditions are proposed.[5][6][7]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Diammonium hydrogen phosphate, pH adjusted to 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 248 nm
Injection Volume 20 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
209010
404060
454060
469010
559010

Experimental Protocols

Standard Solution Preparation
  • Impurity Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Ambroxol Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ambroxol Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Impurity Stock Solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level. A typical range would be 0.1 µg/mL to 5 µg/mL.

Sample Preparation
  • Accurately weigh about 100 mg of the Ambroxol Hydrochloride test sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[6]

System Suitability

A system suitability solution containing both ambroxol and the impurity is injected to check the resolution, theoretical plates, and tailing factor.

Specificity

The specificity of the method is demonstrated by the separation of the impurity from the main ambroxol peak and any other potential impurities. A photodiode array detector can be used to check for peak purity.

Linearity

The linearity of the method is established by analyzing a series of at least five concentrations of the impurity. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.

Precision

The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for the peak area of the impurity should be not more than 2.0%.

Accuracy

The accuracy of the method is assessed by recovery studies. A known amount of the impurity is spiked into the ambroxol sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Resolution between Ambroxol and Impurity> 2.0
Tailing Factor for Impurity Peak< 2.0
Theoretical Plates for Impurity Peak> 2000

Table 3: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) > 0.999
Regression Equation

Table 4: Precision Data

Repeatability (RSD%)Intermediate Precision (RSD%)
Impurity Peak Area< 2.0%< 2.0%

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%
100%
150%
Mean Recovery

Table 6: LOD and LOQ

ParameterConcentration (µg/mL)
LOD
LOQ

Visualization

Analytical_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection at 248 nm E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I System Suitability H->I J Specificity H->J K Linearity H->K L Precision H->L M Accuracy H->M N LOD & LOQ H->N

Caption: Workflow for the analytical method development and validation.

Conclusion

The developed HPLC method is specific, linear, precise, and accurate for the quantification of this compound in ambroxol hydrochloride. The method is suitable for routine quality control testing and stability studies of ambroxol.

References

Application Note: HPLC-UV Method for the Separation of Ambroxol and its Cyclic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the effective separation and quantification of Ambroxol Hydrochloride and its potential cyclic degradation impurity, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. The method is designed for use in quality control and stability studies of pharmaceutical formulations containing ambroxol.

Introduction

Ambroxol Hydrochloride is a widely used mucolytic agent for the treatment of respiratory disorders.[1][2][3] During manufacturing and storage, impurities can develop, which may affect the safety and efficacy of the drug product. One such critical impurity is a cyclic degradation product, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, which can form under stress conditions such as heat and humidity.[1] Therefore, a reliable analytical method is essential to separate and quantify ambroxol from this impurity. This document provides a detailed protocol for an HPLC-UV method that achieves excellent resolution and sensitivity for this purpose.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2][4]

  • Chemicals and Reagents:

    • Ambroxol Hydrochloride reference standard

    • trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol reference standard

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)[1]

    • Potassium dihydrogen orthophosphate (AR grade)

    • Orthophosphoric acid (AR grade)[1]

    • Water (HPLC grade)

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[2][4]
Mobile Phase A 0.05 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.5 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 248 nm[5]
Injection Volume 20 µL[5]
Run Time Approximately 15 minutes

Protocols

  • Mobile Phase A (Buffer): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v). Degas the mixture by sonication for 15 minutes.

  • Ambroxol Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ambroxol Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Cyclic Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Ambroxol and 1 µg/mL of the cyclic impurity by diluting the stock solutions with the mobile phase.

  • Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets, syrup) equivalent to 10 mg of Ambroxol Hydrochloride into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a clear separation between Ambroxol and its cyclic impurity. A representative chromatogram would show two well-resolved peaks.

The system suitability parameters should be checked before starting the analysis.

ParameterAcceptance Criteria
Tailing Factor (Ambroxol) ≤ 2.0
Theoretical Plates (Ambroxol) ≥ 2000
Resolution (between Ambroxol and Impurity) ≥ 2.0
% RSD for 6 replicate injections ≤ 2.0%

The following table summarizes the expected retention times and resolution.

CompoundRetention Time (min)Resolution
Cyclic Impurity~ 4.5-
Ambroxol~ 7.2> 2.0

Conclusion

The described HPLC-UV method is simple, rapid, and reliable for the separation and quantification of Ambroxol Hydrochloride and its cyclic degradation impurity. The method is suitable for routine quality control analysis and stability studies of ambroxol in pharmaceutical dosage forms.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/Standard StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Reporting Generate Report PeakIntegration->Reporting

Caption: Experimental workflow for HPLC analysis of Ambroxol.

Logical_Relationship cluster_method Method Parameters cluster_outcome Desired Outcome cluster_result Result Column Stationary Phase (C8 Column) Separation Separation of Ambroxol and Cyclic Impurity Column->Separation MobilePhase Mobile Phase (Buffered Acetonitrile) MobilePhase->Separation Detection Detection (UV at 248 nm) Detection->Separation Quantification Accurate Quantification Separation->Quantification

Caption: Key parameters influencing the separation and outcome.

References

"LC-MS/MS protocol for the detection of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Protocol for the Detection of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Application Note

Introduction

This compound is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][2] The monitoring and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the sensitive and selective detection of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established analytical principles for related quinazoline derivatives and the parent compound, Ambroxol.[3][4]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with liquid chromatography for the separation and quantification of the target analyte. The sample is first prepared to remove interfering matrix components. The analyte is then separated from other components on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI). The ionized analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and quantitative accuracy.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for the determination of Ambroxol in biological matrices.[4]

  • Objective: To extract the analyte from a biological matrix (e.g., plasma) and remove proteins that can interfere with the analysis.

  • Materials:

    • Biological matrix (e.g., rat plasma)

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., Ambroxol-d5 in methanol)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

  • Procedure:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

3. Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates:

      • Desolvation Gas (Nitrogen): 800 L/hr.

      • Cone Gas (Nitrogen): 50 L/hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol391.0 (free base)[To be determined empirically]3025
Internal Standard (Ambroxol-d5)384.0268.03520

Note: The molecular weight of the hydrochloride salt is 426.57 g/mol , and the free base is 390.0 g/mol .[5][6] The precursor ion will be the protonated molecule of the free base [M+H]+. The product ions need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy
Mean Accuracy (%)85 - 115%
Sensitivity
Lower Limit of Quantification (LLOQ)1 ng/mL
Matrix Effect
Mean Matrix Effect (%)90 - 110%
Recovery
Mean Extraction Recovery (%)> 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the LC-MS/MS detection of the target analyte.

logical_relationship API Ambroxol Hydrochloride (API) Impurity trans-4-(6,8-dibromo-1,2-dihydroquinazolin- 3(4H)-yl)cyclohexanol hydrochloride (Impurity) API->Impurity contains QC Quality Control of Drug Product Impurity->QC is monitored by LCMS LC-MS/MS Method QC->LCMS utilizes Safety Ensures Safety and Efficacy QC->Safety LCMS->Impurity detects and quantifies

Caption: Logical relationship between the API, its impurity, and the analytical method.

References

Application Notes and Protocols: trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a recognized reference standard for a key impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][2] Designated as Ambroxol Impurity B in the European Pharmacopoeia (EP), this compound is critical for the quality control and stability testing of Ambroxol hydrochloride drug substances and products.[3][4] Its use as a reference standard allows for the accurate identification and quantification of this impurity, ensuring the safety and efficacy of the final pharmaceutical product.

These application notes provide detailed protocols for the use of this compound in pharmaceutical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Physicochemical Data

A summary of the key physicochemical properties of the reference standard is provided in the table below. This information is essential for the accurate preparation of standard solutions and for understanding the compound's characteristics.

PropertyValueSource
Chemical Name This compound[3][5][6]
Synonyms Ambroxol Impurity B as Hydrochloride, Ambroxol Cyclic Impurity Hydrochloride[3][5][6]
CAS Number 15942-08-2[5][6]
Molecular Formula C₁₄H₁₉Br₂ClN₂O[3][5][6]
Molecular Weight 426.57 g/mol [3][5][6]
Appearance White or yellowish crystalline powder[3]
Storage Store at 2-8°C in a well-closed container, protected from light.

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the quantification of Ambroxol Impurity B in pharmaceutical samples by HPLC. The primary method is based on the European Pharmacopoeia monograph for Ambroxol hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of the related substances of Ambroxol hydrochloride, including Impurity B.

Chromatographic Conditions:

ParameterCondition
Stationary Phase Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size
Column Dimensions 0.25 m x 4.0 mm
Mobile Phase A mixture of equal volumes of acetonitrile and a buffer solution. The buffer solution is prepared by dissolving 1.32 g of ammonium phosphate in 900 mL of water, adjusting the pH to 7.0 with phosphoric acid, and diluting to 1000 mL with water.
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at 248 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time At least 3 times the retention time of the Ambroxol peak

Preparation of Solutions:

  • Diluent: A mixture of equal volumes of acetonitrile and water.

  • Reference Solution (Impurity B): Accurately weigh a suitable quantity of this compound reference standard and dissolve in the diluent to obtain a known concentration (e.g., corresponding to the reporting threshold of the impurity in the drug substance).

  • Test Solution (Ambroxol Hydrochloride Sample): Accurately weigh and dissolve a specified amount of the Ambroxol hydrochloride sample in the diluent to achieve a target concentration (e.g., as specified in the relevant pharmacopeial monograph).

  • System Suitability Solution: A solution containing Ambroxol hydrochloride and Ambroxol Impurity B is used to verify the performance of the chromatographic system. The European Pharmacopoeia suggests an in-situ preparation of Impurity B by reacting Ambroxol with formaldehyde.[3] Alternatively, a solution containing known amounts of Ambroxol hydrochloride and the Impurity B reference standard can be prepared.

System Suitability:

The chromatographic system is considered suitable for use if the following criteria are met:

  • Resolution: The resolution between the peaks due to Impurity B and Ambroxol should be at least 4.0.[3]

  • Relative Retention Time: The relative retention time of Impurity B with reference to Ambroxol is approximately 0.6.[3] Note that this can vary depending on the specific column and conditions used.

Analysis and Calculation:

  • Inject the blank (diluent), the reference solution, the system suitability solution, and the test solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to Impurity B in the test solution by comparing its retention time with that of the reference standard.

  • Calculate the percentage of Impurity B in the Ambroxol hydrochloride sample using the following formula:

    Where:

    • Area_Impurity_B_Sample is the peak area of Impurity B in the test solution.

    • Area_Impurity_B_Standard is the peak area of Impurity B in the reference solution.

    • Conc_Standard is the concentration of the Impurity B reference standard.

    • Conc_Sample is the concentration of the Ambroxol hydrochloride sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Ambroxol Impurity B using the reference standard.

Workflow cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_ref Prepare Reference Solution (Impurity B Standard) hplc HPLC Analysis (UV Detection at 248 nm) prep_ref->hplc prep_test Prepare Test Solution (Ambroxol Sample) prep_test->hplc prep_sst Prepare System Suitability Solution prep_sst->hplc peak_id Peak Identification (Compare Retention Times) hplc->peak_id quant Quantification (Calculate % Impurity) peak_id->quant report Report Results quant->report

Caption: Workflow for Impurity Quantification.

Conclusion

The reference standard of this compound is an indispensable tool for the quality control of Ambroxol hydrochloride. The provided HPLC protocol, based on pharmacopeial methods, offers a reliable approach for the identification and quantification of this specific impurity. Adherence to these protocols will enable researchers and pharmaceutical scientists to ensure the quality, safety, and regulatory compliance of Ambroxol-containing products. It is recommended to validate the analytical method for its intended use in your specific laboratory environment.

References

Synthetic Pathways for High-Purity Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of high-purity trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride. This compound is a known impurity of the mucolytic agent Ambroxol hydrochloride and its controlled synthesis is crucial for analytical standard preparation and further pharmacological studies. The described synthetic pathway involves a multi-step process commencing with the synthesis of key precursors, 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol. These are subsequently coupled to form a Schiff base, which is then reduced and cyclized to yield the desired dihydroquinazoline core. The final step involves the formation of the hydrochloride salt and purification to high purity. Detailed experimental procedures, purification techniques, and analytical methods for characterization and purity assessment are provided.

Introduction

This compound is a significant related substance of Ambroxol, a widely used secretolytic agent for the treatment of respiratory diseases.[1][2][3][4][5][6] The presence and quantity of this impurity in Ambroxol drug substances and products are strictly regulated by pharmacopeias. Therefore, the availability of a high-purity standard of this compound is essential for the development and validation of analytical methods for quality control, as well as for toxicological and pharmacological evaluations. This document outlines a reliable synthetic route to obtain this compound with high purity, providing detailed protocols for each synthetic step and purification.

Synthetic Pathway Overview

The overall synthetic strategy for obtaining high-purity this compound is depicted in the following workflow:

G cluster_0 Synthesis of Precursors cluster_1 Assembly of Dihydroquinazoline Core cluster_2 Final Product Formation and Purification 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Nitrobenzaldehyde->2-Amino-3,5-dibromobenzaldehyde Reduction & Bromination trans-4-Aminocyclohexanol_precursor p-Acetamidophenol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol_precursor->trans-4-Aminocyclohexanol Hydrogenation & Hydrolysis Schiff_Base_Formation Schiff Base Formation 2-Amino-3,5-dibromobenzaldehyde->Schiff_Base_Formation trans-4-Aminocyclohexanol->Schiff_Base_Formation Reduction_of_Imine Reduction of Imine Schiff_Base_Formation->Reduction_of_Imine Cyclization Cyclization (Pictet-Spengler type) Reduction_of_Imine->Cyclization trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol Cyclization->trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol Salt_Formation Hydrochloride Salt Formation trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol->Salt_Formation Purification Purification (Recrystallization) Salt_Formation->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3,5-dibromobenzaldehyde

This protocol describes the synthesis of the key aldehyde precursor from o-nitrobenzaldehyde.

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Bromine

  • Hydrochloric acid (concentrated)

Procedure:

  • Reduction of Nitro Group: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.[7]

  • Add glacial acetic acid followed by iron powder (excess).[7]

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Bromination: To the filtrate containing o-aminobenzaldehyde, slowly add a solution of bromine (2.1 eq) in acetic acid at a temperature maintained below 20°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-3,5-dibromobenzaldehyde.

Quantitative Data:

ParameterValueReference
Starting Materialo-Nitrobenzaldehyde[7]
Key ReagentsIron powder, Bromine[7]
Typical Yield>90%[8]
Purity (by HPLC)>99%[8]
Protocol 2: Synthesis of trans-4-aminocyclohexanol

This protocol outlines the preparation of the trans-aminocyclohexanol precursor.

Materials:

  • p-Acetamidophenol

  • Rhodium on alumina catalyst (or other suitable hydrogenation catalyst)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Hydrogenation: In a high-pressure reactor, dissolve p-acetamidophenol (1.0 eq) in ethanol.

  • Add the rhodium on alumina catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 80-100°C.

  • Maintain the reaction under these conditions until hydrogen uptake ceases.

  • Cool the reactor, release the pressure, and filter off the catalyst.

  • Hydrolysis: To the filtrate, add a solution of hydrochloric acid and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like acetone to obtain pure trans-4-aminocyclohexanol.[9]

Quantitative Data:

ParameterValueReference
Starting Materialp-Acetamidophenol[10]
CatalystRhodium on alumina[10]
Typical YieldHigh[10]
Purity (by GC/HPLC)>97%[11]
Protocol 3: Synthesis of this compound

This protocol details the coupling, reduction, cyclization, and salt formation steps.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • trans-4-aminocyclohexanol

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Formaldehyde solution (37%)

  • Hydrochloric acid (in isopropanol or ether)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Schiff Base Formation: Dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq) in methanol in a round-bottom flask.[12]

  • Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base, trans-4-((2-amino-3,5-dibromobenzylidene)amino)cyclohexanol, can be monitored by TLC.

  • Reduction of Imine: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol.

  • Cyclization (Pictet-Spengler type reaction): Dissolve the crude amine in a suitable solvent like methanol.

  • Add formaldehyde solution (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by LC-MS.

  • Salt Formation and Purification: After completion of the reaction, concentrate the solvent.

  • Dissolve the residue in a minimal amount of isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • For high purity, recrystallize the hydrochloride salt from a suitable solvent system such as methanol/diethyl ether or ethanol/water.

Quantitative Data:

ParameterValue
Starting Materials2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol
Key ReagentsSodium borohydride, Formaldehyde, HCl
Expected YieldModerate to good
Purity (by HPLC)>99.5% after recrystallization

Purification and Analysis Workflow

The following diagram illustrates a typical workflow for the purification and analysis of the final product to ensure high purity.

G Crude_Product Crude Hydrochloride Salt Recrystallization Recrystallization (e.g., Methanol/Ether) Crude_Product->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Product High-Purity Product Filtration_Drying->Pure_Product HPLC_Analysis Purity Assessment by HPLC Pure_Product->HPLC_Analysis NMR_Spectroscopy Structural Confirmation by NMR Pure_Product->NMR_Spectroscopy Mass_Spectrometry Molecular Weight Confirmation by MS Pure_Product->Mass_Spectrometry Final_Report Certificate of Analysis HPLC_Analysis->Final_Report NMR_Spectroscopy->Final_Report Mass_Spectrometry->Final_Report

Caption: Purification and analysis workflow.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of the final compound and for quantifying related impurities in Ambroxol.[2][13]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate buffer, pH adjusted to 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 248 nm)
Column Temperature 30°C

Structural Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthetic pathways and protocols detailed in this document provide a comprehensive guide for the preparation of high-purity this compound. Adherence to these protocols, coupled with rigorous purification and analytical characterization, will enable researchers and drug development professionals to obtain a reliable analytical standard crucial for the quality control of Ambroxol and for further scientific investigation.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, particularly as anticancer agents. Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The evaluation of the cytotoxic potential of novel quinazoline derivatives is a critical step in the drug discovery and development process. This document provides detailed protocols for common in vitro cell-based assays to assess the cytotoxicity of these compounds, including methods for evaluating metabolic activity, membrane integrity, and apoptosis.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The cytotoxic activity of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following tables summarize the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against various Cancer Cell Lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazoline Schiff base 1MCF-7 (Breast)6.246
Quinazoline Schiff base 2MCF-7 (Breast)5.910
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5
Quinazoline-sulfonamide 4fMCF-7 (Breast)5
Quinazoline-oxymethyltriazole 8f (48h)MCF-7 (Breast)21.29
Quinazoline-oxymethyltriazole 8k (72h)MCF-7 (Breast)11.32
Quinazoline-oxymethyltriazole 8a (72h)MCF-7 (Breast)12.96
4-indolyl quinazoline derivative 29A549 (Lung)4.1
4-indolyl quinazoline derivative 29PC-9 (Lung)0.5
4-indolyl quinazoline derivative 29A431 (Skin)2.1
Quinazoline derivative 14MCF-7 (Breast)0.350
Quinazoline derivative 14MDA-MB-231 (Breast)0.447
S-alkylated quinazoline derivative 53MCF-7 (Breast)2.09
S-alkylated quinazoline derivative 53HepG-2 (Liver)2.0

Application Notes and Protocols for Determining the Mechanism of Action of Novel Dihydroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroquinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have been reported to exhibit anticancer, antihypertensive, analgesic, anti-inflammatory, and antimicrobial properties. Elucidating the precise mechanism of action (MOA) is a critical step in the development of novel dihydroquinazoline-based therapeutics. This document provides a detailed overview of key in vitro assays and protocols to systematically investigate the MOA of a novel dihydroquinazoline, referred to herein as "DHQ-Novel."

The proposed workflow begins with broad-spectrum cell viability assays to identify sensitive cell lines and determine the compound's cytotoxic or cytostatic potential. Subsequent, more targeted assays are then employed to investigate specific molecular targets and signaling pathways commonly modulated by this class of compounds, including tubulin polymerization, protein kinase activity, and proteasome function.

Experimental Workflow for MOA Determination

The following diagram illustrates a general workflow for characterizing the mechanism of action of a novel dihydroquinazoline compound.

Solid-Phase Synthesis of Dihydroquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of dihydroquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined below offer robust and efficient strategies for the generation of diverse dihydroquinazoline libraries for high-throughput screening and lead optimization.

Introduction

Dihydroquinazolines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase synthesis has emerged as a powerful tool for the rapid and simplified construction of libraries of these valuable compounds. The key advantages of SPS include the use of excess reagents to drive reactions to completion, simplified purification procedures involving simple washing steps, and the potential for automation.

This document details two primary strategies for the solid-phase synthesis of dihydroquinazoline derivatives: a traceless approach yielding 4-benzoylquinazolines and a method for generating 3,4-disubstituted dihydroquinazolin-2(1H)-ones.

General Workflow for Solid-Phase Synthesis

The solid-phase synthesis of dihydroquinazoline derivatives generally follows a multi-step sequence involving the attachment of a starting material to a solid support, sequential chemical transformations to build the heterocyclic core, and finally, cleavage from the resin to release the desired product.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Attachment Attachment of First Building Block Resin->Attachment Linker Chemistry Elongation Sequential Reactions (Chain Elongation & Cyclization) Attachment->Elongation Iterative Chemistry Cleavage Cleavage from Resin Elongation->Cleavage Cleavage Cocktail (e.g., TFA) Product Purified Dihydroquinazoline Derivative Cleavage->Product

Caption: General workflow for the solid-phase synthesis of dihydroquinazoline derivatives.

Protocol 1: Traceless Solid-Phase Synthesis of 4-Benzoylquinazolines

This protocol describes a traceless polymer-supported synthesis of 4-benzoylquinazolines utilizing commercially available building blocks.[1][2] The strategy involves the immobilization of an Fmoc-protected α-amino acid onto Wang resin, followed by a series of reactions leading to a resin-bound dihydroquinazoline-2-carboxylic acid intermediate. Cleavage from the resin and subsequent decarboxylation yield the final product.

Experimental Protocol
  • Resin Preparation and Amino Acid Loading:

    • Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

    • To the swollen resin, add a solution of Fmoc-α-amino acid (3 equiv.), N,N'-diisopropylcarbodiimide (DIC) (3 equiv.), and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in DMF.

    • Shake the mixture at room temperature for 4 hours.

    • Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x), and dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Sulfonylation:

    • To the resin, add a solution of 2-nitrobenzenesulfonyl chloride (3 equiv.) and pyridine (3 equiv.) in DCM.

    • Shake at room temperature for 2 hours.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Alkylation with α-Bromoacetophenone:

    • Suspend the resin in DMF and add α-bromoacetophenone (5 equiv.) and potassium carbonate (5 equiv.).

    • Shake at room temperature for 12 hours.

    • Wash the resin with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Rearrangement and Cyclization:

    • Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equiv.) in DMF for 6 hours to yield the resin-bound dihydroquinazoline-2-carboxylic acid.

    • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Cleavage and Decarboxylation:

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent and treat with a base (e.g., triethylamine) to induce decarboxylation, affording the final 4-benzoylquinazoline.

    • Purify the product by high-performance liquid chromatography (HPLC).

Reaction Scheme

Traceless Synthesis of 4-Benzoylquinazolines node1 Fmoc-AA-Wang Resin node2 1. 20% Piperidine/DMF 2. 2-Nitrobenzenesulfonyl chloride, Pyridine node3 Sulfonated Intermediate node2->node3 node4 α-Bromoacetophenone, K2CO3 node5 Alkylated Intermediate node4->node5 node6 DBU (Rearrangement & Cyclization) node7 Resin-bound Dihydroquinazoline -2-carboxylic acid node6->node7 node8 1. TFA/H2O/TIS 2. Base (Decarboxylation) node9 4-Benzoylquinazoline node8->node9

Caption: Reaction scheme for the traceless solid-phase synthesis of 4-benzoylquinazolines.

Protocol 2: Solid-Phase Synthesis of 3,4-Disubstituted Dihydroquinazolin-2(1H)-ones

This protocol outlines a versatile method for the synthesis of a library of 3,4-disubstituted dihydroquinazolin-2(1H)-ones.[3][4] The synthesis commences with the attachment of an N-Alloc-protected amino acid derivative to Rink amide resin, followed by a sequence of reactions to construct the dihydroquinazolinone core.

Experimental Protocol
  • Resin Swelling and Loading:

    • Swell Rink amide resin in DMF for 24 hours.[3]

    • Couple N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (as a scaffold) to the resin using 1-hydroxybenzotriazole (HOBt) and DIC in DMF for 8 hours.[3]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Nucleophilic Aromatic Substitution:

    • Treat the resin with a primary amine (R2-NH2) and diisopropylethylamine (DIEA) in DMF for 20 hours to introduce the first point of diversity.[3]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Alloc Deprotection:

    • Treat the resin with tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM for 50 minutes (repeat twice).[3]

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Cyclization to form Dihydroquinazolinone:

    • Treat the resin with carbonyldiimidazole (CDI) and pyridine in DCM for 12 hours to effect cyclization.[3]

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Nitro Group Reduction:

    • Reduce the nitro group by treating the resin with 2 M tin(II) chloride dihydrate in DMF for 24 hours (repeat twice).[3]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Acylation/Sulfonylation:

    • To introduce the second point of diversity, acylate the resulting aniline with a carboxylic acid (R3-COOH) using HATU, DIEA, and DMAP overnight, or sulfonylate with a sulfonyl chloride (R3-SO2Cl) and DIEA in DCM overnight.[3]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage from Resin:

    • Cleave the final product from the resin using a TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 3 hours.[3]

    • Filter the resin and concentrate the filtrate to obtain the crude product.

    • Purify by preparative HPLC.

Reaction Scheme

Dihydroquinazolin-2(1H)-one Synthesis node1 Rink Amide Resin node2 Scaffold Coupling (N-Alloc-protected amino acid) node3 Resin-bound Scaffold node2->node3 node4 R2-NH2, DIEA node5 Nucleophilic Substitution node4->node5 node6 Pd(PPh3)4, PhSiH3 node7 Alloc Deprotection node6->node7 node8 CDI, Pyridine node9 Cyclization node8->node9 node10 SnCl2·2H2O node11 Nitro Reduction node10->node11 node12 R3-COOH or R3-SO2Cl node13 Acylation/Sulfonylation node12->node13 node14 TFA Cocktail node15 3,4-Disubstituted Dihydroquinazolin-2(1H)-one node14->node15

Caption: Synthesis of 3,4-disubstituted dihydroquinazolin-2(1H)-ones on solid support.

Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of dihydroquinazoline derivatives based on reported methodologies.

Methodology Starting Resin Key Building Blocks Cleavage Condition Overall Yield Purity Reference
Traceless synthesis of 4-benzoylquinazolinesWang ResinFmoc-α-amino acids, 2-nitrobenzenesulfonyl chlorides, α-bromoacetophenonesTFA, then base-mediated decarboxylationModerate to high>90%[1]
3,4-Disubstituted dihydroquinazolin-2(1H)-onesRink Amide ResinN-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, primary amines, carboxylic acids/sulfonyl chloridesTFA cocktailGood>95% (after purification)[3]
3,4-Dihydroquinazolines via polymer-bound 4-bromomethyl-3-nitrobenzoateWang Resin, Rink Resin, etc.4-Bromomethyl-3-nitrobenzoic acid, amines, carboxylic acids/aldehydes20% TFA in DCMExcellentHigh

Conclusion

The solid-phase synthesis techniques detailed in these application notes provide efficient and adaptable methods for the preparation of diverse libraries of dihydroquinazoline derivatives. These protocols can be readily implemented in academic and industrial research settings to accelerate the discovery of novel therapeutic agents. The flexibility in the choice of building blocks at various stages of the synthesis allows for extensive exploration of the chemical space around the dihydroquinazoline scaffold.

References

Troubleshooting & Optimization

"optimization of reaction conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones?

The most direct and common method involves the cyclocondensation of 2-aminobenzamide with various aldehydes or ketones.[1][2] Another prevalent approach utilizes isatoic anhydride, an amine source (like ammonium acetate), and an aldehyde in a one-pot, three-component reaction.[3][4][5]

Q2: Is a catalyst always necessary for this synthesis?

No, a catalyst is not always required. Several efficient methods have been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under catalyst-free conditions, often using water as a green solvent or even under solvent-free conditions by heating the reactants directly.[1][6]

Q3: What are the advantages of using a catalyst-free method?

Catalyst-free methods offer several advantages, including lower cost, milder reaction conditions, simpler workup procedures, and avoidance of hazardous or expensive catalysts.[1] These "green chemistry" approaches often utilize environmentally benign solvents like water, reducing the overall environmental impact.[1][7]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully demonstrated.[8] This can be achieved through mechanochemical methods like grinding in a mortar and pestle or ball milling, or by direct heating of the reactants.[6][8][9] These methods are environmentally friendly and can lead to high yields in short reaction times.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause: Suboptimal Reaction Temperature. Solution: The reaction yield can be highly dependent on the temperature. For instance, in a catalyst-free synthesis using water, the yield of the product was found to increase with temperature up to 90°C, but dramatically decreased at reflux temperatures, likely due to an increase in side reactions.[1] It is crucial to perform temperature screening to identify the optimal condition for your specific reactants and solvent system.

Possible Cause: Incorrect Molar Ratio of Reactants. Solution: The stoichiometry of the reactants plays a critical role in maximizing the yield. An excess of the aldehyde or ketone is often used. For the reaction between 2-aminobenzamide and 4-methylbenzaldehyde in water, a molar ratio of 1:1.5 (2-aminobenzamide to aldehyde) was found to be optimal.[1] Verify and optimize the molar ratios for your specific substrates.

Possible Cause: Poor Solubility of Reactants. Solution: In some solvent systems, particularly water, the reactants may have poor solubility.[1] Ensure adequate stirring to create a homogenous reaction mixture and facilitate the reaction.[1] In some cases, the use of a co-solvent or a different solvent system might be necessary. Ionic liquids have also been used as an alternative reaction medium.[4]

Possible Cause: Inactive Catalyst. Solution: If using a catalyst, ensure it is active and not poisoned. For heterogeneous catalysts, ensure proper activation and handling. For acid catalysts, moisture can sometimes be an issue. Consider using a fresh batch of catalyst or regenerating the used catalyst according to established procedures.

Problem 2: Formation of Side Products

Possible Cause: Self-Condensation of Aldehyde. Solution: Aldehydes, especially those without alpha-hydrogens, can undergo self-condensation reactions (e.g., Cannizzaro reaction) under basic conditions or at elevated temperatures. Using a milder base or optimizing the reaction temperature can help minimize this side reaction.

Possible Cause: Oxidation of the Product. Solution: 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones. If this is not the desired product, avoid harsh oxidizing conditions during the reaction and workup. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Problem 3: Difficult Product Isolation and Purification

Possible Cause: Product is Water Soluble. Solution: While many 2,3-dihydroquinazolin-4(1H)-one derivatives are water-insoluble and precipitate from the reaction mixture, some may have appreciable solubility, especially if they contain polar functional groups.[1] If direct filtration yields a low recovery, extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent is recommended.

Possible Cause: Oily Product Instead of Solid. Solution: Sometimes the crude product may isolate as an oil rather than a solid. This could be due to impurities or the inherent nature of the product. Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. Column chromatography is another effective method for purification.

Possible Cause: Co-precipitation of Starting Materials. Solution: If the reaction has not gone to completion, unreacted starting materials may co-precipitate with the product. Washing the crude product with a solvent that selectively dissolves the starting materials but not the product can be an effective purification step. For instance, washing with cold 50% ethanol has been used to purify the product.[1] Recrystallization from a suitable solvent like ethanol is also a standard method to obtain a pure product.[1]

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Temperature on a Catalyst-Free Synthesis

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.24No Reaction
2501225
370852
490571
5Reflux548
Reaction Conditions: 2-aminobenzamide (1 mmol), 4-methylbenzaldehyde (1.5 mmol), water (10 mL). Data extracted from a study on catalyst-free synthesis.[1]

Table 2: Effect of Molar Ratio on a Catalyst-Free Synthesis

EntryMolar Ratio (2-aminobenzamide:aldehyde)Time (h)Yield (%)
11:1565
21:1.2568
31:1.5571
41:2570
Reaction Conditions: 2-aminobenzamide (1 mmol), 4-methylbenzaldehyde, water (10 mL), 90°C. Data extracted from a study on catalyst-free synthesis.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Water

This protocol describes a simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1]

  • To a round-bottomed flask, add 2-aminobenzamide (1 mmol) and the desired aromatic aldehyde (1.5 mmol).

  • Add 10 mL of water to the flask.

  • Stir the mixture vigorously in a preheated oil bath at 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.

  • The water-insoluble product will precipitate out of the solution.

  • Collect the crude product by filtration.

  • Wash the filtered solid with cold 50% ethanol.

  • Recrystallize the crude product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Mechanochemical Synthesis using a Mortar and Pestle

This solvent-free protocol is rapid and environmentally friendly.[8]

  • In a mortar, combine 2-aminobenzamide (1 equiv), the desired aldehyde (1.1 equiv), and p-toluenesulfonic acid (p-TSA) catalyst (10 mol%).

  • Grind the mixture using a pestle for the specified time (typically 5-10 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, add water to the mixture to dissolve the p-TSA catalyst.

  • Filter the solid product.

  • Wash the residue with water and then with a mixture of hexane/EtOAc (98:2) to remove any excess aldehyde.

  • Dry the solid to obtain the final product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 2-Aminobenzamide mix Mix Reactants & Solvent/Catalyst r1->mix r2 Aldehyde/Ketone r2->mix react Heat & Stir (e.g., 90°C) mix->react cool Cool to RT react->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystal Recrystallize wash->recrystal product Pure Product recrystal->product

Caption: General experimental workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-one.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Molar Ratio start->cause2 cause3 Poor Reactant Solubility start->cause3 cause4 Inactive Catalyst start->cause4 sol1 Optimize Temperature (e.g., Temperature Screen) cause1->sol1 sol2 Optimize Molar Ratio (e.g., 1:1.5 Amide:Aldehyde) cause2->sol2 sol3 Ensure Vigorous Stirring or Change Solvent cause3->sol3 sol4 Use Fresh or Regenerated Catalyst cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Quinazoline Derivatives for In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubilization of poorly soluble quinazoline derivatives for in vitro testing.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of quinazoline derivatives for experimental assays.

Issue Potential Cause Suggested Solution
Compound precipitates upon dilution from a DMSO stock into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility at the given DMSO concentration.- Reduce the final assay concentration of the compound. - Decrease the final DMSO concentration by using a higher stock concentration and a smaller volume for dilution. - Introduce a co-solvent (e.g., 1-5% v/v ethanol, propylene glycol, or PEG) to the aqueous buffer to increase the compound's solubility.[1] - Utilize surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 at low concentrations (0.01-0.1%) to form micelles that can encapsulate the compound.[1] - Employ cyclodextrins , like hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility.[1]
Inconsistent or non-reproducible results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. The compound may also be binding to plastics.- Visually inspect assay plates for any signs of precipitation. - Apply solubility enhancement techniques as mentioned above (co-solvents, surfactants, cyclodextrins). - Consider using low-binding plates for your assays.
Compound is difficult to dissolve even in 100% DMSO. Insufficient solvent volume or the use of low-quality or hydrated DMSO.- Increase the volume of fresh, anhydrous DMSO. - Gently warm the solution (e.g., to 37°C) and use ultrasonication to aid dissolution.
Stock solution in DMSO precipitates upon storage at low temperatures (4°C or -20°C). The solubility of the compound in DMSO is temperature-dependent.- Store the stock solution at room temperature if the compound's stability allows. - If refrigeration is necessary, gently warm and vortex the solution to ensure complete re-dissolution before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many quinazoline derivatives?

A1: The poor water solubility of many quinazoline derivatives is often due to their rigid, fused heterocyclic ring structure, which can be highly crystalline and lipophilic. This structure leads to high crystal lattice energy and low polarity, making it difficult for water molecules to effectively solvate the compound. Many of these compounds are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, characterized by low solubility and high permeability.

Q2: What is the recommended first step when a quinazoline derivative fails to dissolve in an aqueous buffer for an in vitro assay?

A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most frequently used. For compounds that are particularly challenging to dissolve, gentle warming and sonication can be employed. When diluting the stock solution into the aqueous assay buffer, it should be done incrementally with vigorous mixing or vortexing to minimize the risk of precipitation.

Q3: How can pH adjustment be used to improve the solubility of quinazoline derivatives?

A3: Many quinazoline derivatives contain basic nitrogen atoms, making their solubility pH-dependent. For instance, gefitinib, a well-known quinazoline-based drug, is a weak base and is more soluble in acidic conditions where it becomes ionized. Therefore, lowering the pH of the buffer can significantly increase the solubility of such compounds. However, it is crucial to ensure that the adjusted pH does not negatively impact the stability of the compound or the integrity of the biological assay. The solubility of erlotinib, another quinazoline derivative, is also pH-dependent, with its aqueous solubility decreasing as the pH increases.[1]

Q4: What are solid dispersions, and how can they enhance the solubility of quinazoline derivatives?

A4: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This technique improves the drug's wettability and dissolution rate. Common methods for preparing solid dispersions include solvent evaporation, fusion (melt), and spray drying. By converting the drug from a crystalline to a more soluble amorphous state, solid dispersions can significantly enhance its aqueous solubility.[2][3] For example, solid dispersions of lapatinib have been shown to significantly increase its dissolution.[2][3]

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of common quinazoline derivatives in various solvents and the improvement in their dissolution rates using different formulation strategies.

Table 1: Solubility of Selected Quinazoline Derivatives in Common Solvents

CompoundSolventSolubility
Erlotinib DMSO100 mg/mL[4][5]
Ethanol (with warming)10 mg/mL[4][5]
Water~5-20 µM[4][5]
Dimethyl formamide (DMF)50 mg/mL[6]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[6]
Erlotinib HCl Methanol, Ethanol, IsopropanolSolubility increases with temperature[7]
Acetone, Methyl ethyl ketone, Methyl isobutyl ketoneSolubility increases with temperature[7]

Table 2: Enhancement of Dissolution Rate of Quinazoline Derivatives Using Advanced Formulation Strategies

CompoundFormulation StrategyKey ExcipientsFold Increase in Dissolution RateReference
Gefitinib Self-Emulsifying Drug Delivery System (SEDDS)Peceol, Kolliphor HS 15, Labrasol2.14[8]
Gefitinib NanosuspensionPoloxamer-188, Tween-80Significant enhancement[9]
Lapatinib Solid Dispersion (Solvent Rotary Evaporation)Soluplus®, Poloxamer 188~92% release in 60 min vs. ~67% for crystalline drug[10]
Lapatinib Lipophilic Salt FormationDocusate (DOC)4- to 9-fold higher solubility in lipid excipients[11]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To prepare a solution of a poorly soluble quinazoline derivative for in vitro testing using a co-solvent.

Materials:

  • Quinazoline derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, propylene glycol, or polyethylene glycol (PEG)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the quinazoline derivative in 100% DMSO (e.g., 10-50 mM). If necessary, use gentle warming and sonication to dissolve the compound completely.

  • In a separate tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 1-5% v/v). For example, to make a 2% ethanol solution, add 20 µL of ethanol to 980 µL of the aqueous buffer.

  • Perform a serial dilution of the DMSO stock solution into the co-solvent-containing buffer to achieve the final desired concentration for the assay.

  • Vortex the solution thoroughly after each dilution step to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of a quinazoline derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Quinazoline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10-50 mM).

  • Add the quinazoline derivative powder directly to the HP-β-CD solution to achieve the target concentration.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • After stirring, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex, for use in the assay.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a quinazoline derivative with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • Quinazoline derivative

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the quinazoline derivative and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a suitable volume of the organic solvent in the round-bottom flask. Use sonication or stirring to ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is evaporated, a thin film or solid mass will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

Visualizations

experimental_workflow start Poorly Soluble Quinazoline Derivative stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol dilution Dilute Stock into Aqueous Assay Buffer stock_sol->dilution precipitate Precipitation Occurs? dilution->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes cosolvent Add Co-solvent (e.g., 1-5% Ethanol) troubleshoot->cosolvent surfactant Add Surfactant (e.g., 0.01% Tween 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjust Adjust Buffer pH troubleshoot->ph_adjust retest Re-test Dilution cosolvent->retest surfactant->retest cyclodextrin->retest ph_adjust->retest retest->dilution

Caption: A decision-making workflow for solubilizing quinazoline derivatives for in vitro assays.

signaling_pathway ligand Growth Factor (e.g., EGF) egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pi3k PI3K dimerization->pi3k ras Ras dimerization->ras quinazoline Quinazoline Derivative (Tyrosine Kinase Inhibitor) quinazoline->dimerization akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based tyrosine kinase inhibitor.

References

"addressing peak tailing and broadening in HPLC analysis of ambroxol and its impurities"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of ambroxol and its impurities, with a focus on addressing peak tailing and broadening.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your HPLC analysis.

Issue: My ambroxol peak is tailing significantly.

Answer:

Peak tailing for basic compounds like ambroxol in reverse-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot and resolve this problem:

1. Evaluate and Optimize Mobile Phase pH:

  • Problem: Ambroxol is a basic compound. At mid-range pH, residual silanol groups on the silica-based column packing are ionized and can interact with the protonated basic analyte, leading to peak tailing.[1][2]

  • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of ambroxol. By operating at a low pH (e.g., pH 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte.[3][4]

    • Action: Incorporate an acidic modifier into your mobile phase. Common choices include trifluoroacetic acid (TFA) (0.1%) or phosphoric acid.[5][6]

2. Assess Column Chemistry and Condition:

  • Problem: The type and condition of your HPLC column play a crucial role in peak shape. Columns with a high density of residual silanol groups are more prone to causing peak tailing with basic analytes.[2][7]

  • Solutions:

    • Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[1][2]

    • Consider a Different Stationary Phase: An Inertsil C8 column has been shown to be effective in reducing secondary interactions for ambroxol analysis.[6]

    • Column Flushing: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.[8]

3. Check for Extra-Column Volume:

  • Problem: Excessive volume in the HPLC system outside of the column (e.g., long or wide-diameter tubing, large detector cell) can contribute to band broadening and peak tailing.[1][3]

  • Solution:

    • Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.[1]

    • Ensure all fittings are properly connected to avoid dead volume.

4. Sample-Related Considerations:

  • Problem: The concentration of the sample and the solvent used to dissolve it can impact peak shape.

  • Solutions:

    • Avoid Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.[3][8]

    • Sample Solvent: Ideally, dissolve your sample in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[8]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is wider than the front half, resulting in a "tail".[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 may indicate a potential issue with the chromatographic system or method.[8]

Q2: Why is my ambroxol peak broad but not necessarily tailing?

A2: Peak broadening, or an increase in peak width, can be caused by several factors, some of which also cause tailing:

  • Extra-column band broadening: Similar to its effect on tailing, excessive volume in the system can cause peaks to broaden.[8]

  • Column degradation: An old or poorly packed column can lead to a loss of efficiency and broader peaks.[8]

  • High flow rate: While increasing the flow rate can shorten analysis time, an excessively high flow rate may not allow for proper partitioning of the analyte, leading to broader peaks.

  • Temperature fluctuations: Inconsistent column temperature can affect retention times and peak shape. Maintaining a consistent temperature is crucial.[5][9]

Q3: Can the mobile phase composition, other than pH, affect peak shape?

A3: Yes. The choice of organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration can influence peak shape.

  • Organic Modifier: Acetonitrile and methanol have different selectivities and can affect peak shape. If you are experiencing issues, trying the other solvent as the organic modifier is a valid troubleshooting step.

  • Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH and can help mask residual silanol interactions, improving peak symmetry.[8][10]

Q4: How can I prevent peak shape issues from recurring in my ambroxol analysis?

A4:

  • Method Development: During method development, carefully optimize the mobile phase pH and select a high-quality, end-capped column suitable for basic compounds.

  • System Suitability: Regularly perform system suitability tests, including monitoring the tailing factor for the ambroxol peak, to ensure your system is performing correctly.

  • Column Care: Implement a column care and maintenance protocol, including proper flushing and storage, to prolong column life and maintain performance.

  • Sample Preparation: Ensure your samples are properly filtered to prevent particulates from clogging the column frit, which can lead to peak distortion.[2]

Data Presentation

Table 1: Influence of HPLC Parameters on Peak Shape for Basic Analytes like Ambroxol

ParameterEffect on Peak TailingEffect on Peak BroadeningRecommended Action for Ambroxol Analysis
Mobile Phase pH HighModerateLower the pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% TFA or Phosphoric Acid).[3][6]
Column Chemistry High (with non-end-capped columns)ModerateUse a high-quality, end-capped C8 or C18 column.[1][6]
Extra-Column Volume ModerateHighMinimize tubing length and internal diameter; ensure proper connections.[1][3]
Sample Overload HighHighDilute the sample or reduce the injection volume.[3][8]
Column Temperature LowModerateMaintain a consistent and optimized column temperature.[5][9]
Buffer Concentration ModerateLowUse an adequate buffer concentration (10-50 mM) to maintain pH stability.[8][10]

Experimental Protocols

Protocol 1: Preparation of a Low pH Mobile Phase

This protocol describes the preparation of a mobile phase with a target pH of 3.0, suitable for the analysis of ambroxol.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (85%)

  • 0.45 µm filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add phosphoric acid dropwise while stirring and monitoring the pH with a calibrated pH meter.

    • Adjust the pH to 3.0.

    • Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.

  • Mobile Phase Preparation:

    • Based on your method's requirements, mix the prepared aqueous buffer with the appropriate volume of HPLC-grade acetonitrile. For example, for a 60:40 (aqueous:acetonitrile) mobile phase, mix 600 mL of the pH 3.0 buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: Column Flushing and Regeneration

This protocol is for flushing a reversed-phase (C8 or C18) column to remove contaminants that may be causing peak shape issues.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade isopropanol

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, at a low flow rate (e.g., 0.5 mL/min), for at least 20 column volumes each: a. Your mobile phase without the buffer salts (e.g., water and organic modifier) to remove the buffer. b. 100% HPLC-grade water c. 100% HPLC-grade acetonitrile d. 100% HPLC-grade isopropanol e. 100% HPLC-grade acetonitrile f. Your mobile phase without the buffer salts

  • Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection.

Visualizations

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_ph Is Mobile Phase pH Optimized for a Basic Analyte? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Adjust Mobile Phase pH with an Acidic Modifier (e.g., 0.1% TFA) check_ph->adjust_ph No check_column Is the Column End-capped and in Good Condition? check_ph->check_column Yes adjust_ph->check_column flush_column Flush the Column with Strong Solvent check_column->flush_column No/Unsure check_extracolumn Is Extra-Column Volume Minimized? check_column->check_extracolumn Yes use_new_column Use a New or Different (e.g., C8) End-capped Column use_new_column->check_extracolumn flush_column->use_new_column optimize_tubing Use Shorter, Narrower ID Tubing and Check Fittings check_extracolumn->optimize_tubing No check_sample Is the Sample Overloaded or in a Strong Solvent? check_extracolumn->check_sample Yes optimize_tubing->check_sample dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Yes end Peak Shape Improved check_sample->end No dilute_sample->end

Caption: A logical workflow for troubleshooting peak tailing and broadening in HPLC.

Silanol_Interaction cluster_high_ph Mid-Range pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH < 3.5) silanol_ionized Ionized Silanol (SiO⁻) interaction Ionic Interaction (Causes Tailing) silanol_ionized->interaction ambroxol_protonated Protonated Ambroxol (Ambroxol-NH₂⁺) ambroxol_protonated->interaction silanol_protonated Protonated Silanol (SiOH) no_interaction Minimal Interaction (Good Peak Shape) silanol_protonated->no_interaction ambroxol_protonated2 Protonated Ambroxol (Ambroxol-NH₂⁺) ambroxol_protonated2->no_interaction

Caption: The effect of mobile phase pH on silanol interactions with ambroxol.

References

"method refinement for the selective synthesis of trans-isomers of substituted cyclohexanols"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the method refinement and selective synthesis of trans-isomers of substituted cyclohexanols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cis and trans isomers of substituted cyclohexanols?

A1: In disubstituted cyclohexanes, cis and trans isomerism describes the relative orientation of the two substituents. For a 1,4-disubstituted cyclohexanol, for instance, the cis isomer has both substituents on the same side of the ring (either both pointing up or both pointing down).[1][2] The trans isomer has the substituents on opposite sides of the ring (one up, one down).[1][2] Due to the ring structure, these geometric isomers cannot be interconverted by simple bond rotation.[1]

Q2: Which analytical techniques are best for determining the cis:trans ratio of my product mixture?

A2: A combination of analytical techniques is typically employed to identify and quantify isomers. The most common methods include:

  • Gas Chromatography (GC): Can often separate cis and trans isomers, allowing for quantification based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the proton attached to the hydroxyl-bearing carbon (the carbinol proton) are often distinct for the cis and trans isomers due to their different axial/equatorial environments.

  • High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate diastereomers, depending on the specific compound and column used.

Q3: What are the key factors that control the diastereoselectivity in the reduction of substituted cyclohexanones?

A3: The diastereoselectivity of cyclohexanone reduction is primarily governed by steric and electronic factors that influence the trajectory of the nucleophilic attack (e.g., by a hydride). Key factors include:

  • Steric Hindrance of the Reducing Agent: Bulky reducing agents (e.g., L-Selectride) tend to attack from the less hindered equatorial face, leading to the axial alcohol (often the cis product). Smaller reducing agents (e.g., sodium borohydride) can attack from the more hindered axial face, yielding the more thermodynamically stable equatorial alcohol (trans product).[3]

  • Substituent Position: The position of substituents on the cyclohexanone ring (e.g., at the 2, 3, or 4-position) strongly influences the steric environment around the carbonyl group and can direct the incoming nucleophile.[4]

  • Torsional and Steric Strain: The transition state stability plays a crucial role. The Felkin-Anh model helps predict the stereochemical outcome by considering the most stable transition state conformation, which minimizes steric interactions.[3]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

Q4: Can isomerization occur after the reaction, and how can it be prevented?

A4: Yes, isomerization of the product can occur, particularly under acidic or basic conditions, through mechanisms like enolization of any remaining ketone or equilibration of the alcohol product. To prevent this, it is advisable to use neutral or basic workup conditions and to choose reaction conditions that are not prone to causing isomerization.[5] For instance, using rhodium-based catalysts on a supported ionic liquid phase (SILP) for hydrogenation can offer high selectivity with minimal isomerization.[5]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (Poor trans-Selectivity)

Potential CauseTroubleshooting Step
Inappropriate Reducing Agent The steric bulk of the hydride source is critical. For preferential formation of the equatorial alcohol (trans isomer), a sterically less demanding reducing agent like NaBH₄ or LiAlH₄ is often preferred. If using a bulky reagent (e.g., L-Selectride), consider switching to a smaller one.[3]
Non-Optimal Reaction Temperature Selectivity is often temperature-dependent. Try running the reaction at a lower temperature (e.g., -78 °C) to increase the energy difference between the diastereomeric transition states, which can lead to higher selectivity.
Steric Hindrance from Substrate For highly hindered cyclohexanones, especially with substituents at the 2-position, achieving high selectivity can be challenging.[4] Consider using a catalyst system known for high diastereoselectivity, such as certain metal-organic frameworks (MOFs) or enzymatic catalysts.[4][6]
Solvent Effects The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different solvents (e.g., THF, diethyl ether, methanol) to find the optimal conditions for your specific substrate.

Issue 2: Incomplete Reaction or Low Yield

Potential CauseTroubleshooting Step
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent is used. For reactions sensitive to moisture, use freshly opened or titrated reagents. A slight excess of the reducing agent may be necessary.
Catalyst Deactivation If using a heterogeneous catalyst (e.g., Pd/C, Raney Nickel), ensure it is active. The catalyst may be poisoned by impurities in the starting material or solvent. Use purified reagents and consider a fresh batch of catalyst.
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is incomplete, try increasing the temperature or extending the reaction time. A balance between selectivity and conversion must be found.
Poor Substrate Solubility Ensure the substituted cyclohexanone is fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.

Issue 3: Difficulty Separating cis and trans Isomers

Potential CauseTroubleshooting Step
Similar Physical Properties Cis and trans isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography difficult.[7]
Ineffective Separation Technique If standard silica gel chromatography fails, consider: • Recrystallization: One isomer may be less soluble and can be selectively crystallized from a suitable solvent system. For example, trans-4-t-butylcyclohexanol can be purified by crystallization from petroleum ether.[8] • Derivatization: Convert the alcohol mixture to esters (e.g., acetates or benzoates). The physical properties of the derivatives may be different enough to allow for easier separation, after which the desired alcohol can be regenerated by hydrolysis.

Data Presentation: Diastereoselective Reduction of Substituted Cyclohexanones

SubstrateReducing Agent / CatalystSolventTemp.Producttrans:cis RatioYieldReference
4-t-ButylcyclohexanoneLiAlH₄ + AlCl₃ ("mixed hydride")EtherReflux4-t-Butylcyclohexanol96:4 (initial)~90%[8]
4-t-ButylcyclohexanoneProduct from above + t-BuOH/BenzeneBenzene80 °C4-t-Butylcyclohexanol>99:1 (after equilibration)73-78%[8]
4-PropylcyclohexanoneLK-ADH (Alcohol Dehydrogenase)Aqueous35 °C4-Propylcyclohexanol43.5 : 56.564.1%[6]
4-PropylcyclohexanoneLK-TADH (Mutant ADH) + GDHAqueous35 °C4-Propylcyclohexanol0.5 : 99.590.3%[6]
2-MethylcyclohexanoneMOF-808 / ⁱPrOH (MPV Reduction)Toluene110 °C2-MethylcyclohexanolVaries with alcohol size-[4]
Substituted CyclohexanoneSodium Borohydride--Substituted Cyclohexanol>20:1 (single diastereomer)97%[9]

Note: The enzymatic reduction examples for 4-propylcyclohexanone are included to demonstrate high diastereoselectivity, although they favor the cis-isomer. The principles of method refinement (e.g., enzyme mutation) are broadly applicable.

Experimental Protocols

Protocol 1: Synthesis of trans-4-t-Butylcyclohexanol via Hydride Reduction and Equilibration [8]

This two-step procedure first reduces 4-t-butylcyclohexanone to a mixture of alcohols, which is then equilibrated to favor the thermodynamically more stable trans isomer.

Step A: Reduction of 4-t-Butylcyclohexanone

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add a solution of aluminum chloride (66.7 g, 0.5 mole) in 250 ml of dry ether.

  • Slowly add a standardized solution of lithium aluminum hydride (0.25 mole) in ether while stirring.

  • In the dropping funnel, place a solution of 4-t-butylcyclohexanone (77.2 g, 0.5 mole) in 500 ml of dry ether.

  • Add the ketone solution dropwise to the "mixed hydride" solution at a rate that maintains a gentle reflux.

  • After the addition is complete (approx. 45-60 minutes), reflux the reaction mixture for an additional 2 hours.

  • Cool the mixture in an ice bath and cautiously decompose the complex by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer once with 150 ml of ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the ether by distillation. The resulting crude product will contain a mixture of cis and trans alcohols.

Step B: Equilibration to the trans-Isomer

  • Dissolve the crude product from Step A in 250 ml of dry benzene.

  • Add aluminum isopropoxide (10.2 g, 0.05 mole) and 10 ml of anhydrous acetone.

  • Reflux the mixture for 24 hours.

  • Cool the mixture and wash it with 10% sulfuric acid, followed by a wash with water.

  • Dry the benzene layer over anhydrous magnesium sulfate.

  • Distill off the benzene. The crude white product is then recrystallized from hot petroleum ether (b.p. 60–70°).

  • The final product will be the highly enriched trans-4-t-butylcyclohexanol.

Visualizations

G cluster_workflow General Experimental Workflow A Start: Substituted Cyclohexanone B Diastereoselective Reduction (e.g., NaBH4, LiAlH4) A->B C Reaction Workup (Quenching & Extraction) B->C D Crude Product (cis/trans mixture) C->D E Purification/ Isomer Enrichment D->E F Final Product: Pure trans-Isomer E->F G Analysis (GC, NMR) E->G Characterize Ratio

Caption: General workflow for the synthesis and purification of trans-cyclohexanols.

G cluster_troubleshooting Troubleshooting Low trans-Selectivity Start Problem: Low trans:cis Ratio Q1 Is the reducing agent sterically demanding? Start->Q1 A1_Yes Switch to a smaller hydride source (e.g., NaBH4) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Solution: Improved trans-Selectivity A1_Yes->End Q2 Is the reaction temperature optimized? A1_No->Q2 A2_No Decrease temperature (e.g., to -78 °C) to improve selectivity Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No->End Q3 Is equilibration a viable option? A2_Yes->Q3 A3_Yes Perform equilibration (e.g., with Al(OiPr)3) to favor thermodynamic product Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting low trans-selectivity in experiments.

References

Technical Support Center: Optimization of Microwave-Assisted Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving reaction yields.

Troubleshooting Guide

This section provides solutions to common problems encountered during the microwave-assisted synthesis of quinazolines, such as low yields and the presence of impurities.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in microwave-assisted quinazoline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Microwave synthesis is highly sensitive to reaction parameters. Optimization of temperature, time, and microwave power is crucial.[1][2][3]

  • Inappropriate Solvent: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy.[4][5] Polar solvents are generally more suitable.

  • Reagent Quality and Stoichiometry: The purity of starting materials and correct molar ratios are fundamental for a successful reaction.[6] Impurities can lead to side reactions and lower yields.

  • Inefficient Catalyst or Base: The selection and amount of catalyst and base can significantly influence the reaction outcome.[1]

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impurities Found optimize_conditions Optimize Reaction Conditions (Temp, Time, Power) check_reagents->optimize_conditions Reagents OK screen_solvents Screen Solvents optimize_conditions->screen_solvents Still Low Yield end Improved Yield optimize_conditions->end Yield Improved screen_catalysts Screen Catalysts/Bases screen_solvents->screen_catalysts Still Low Yield screen_solvents->end Yield Improved analysis Analyze Crude Product (LC-MS, NMR) screen_catalysts->analysis Still Low Yield screen_catalysts->end Yield Improved purification Optimize Purification analysis->purification Identify Side Products purification->end Yield Improved ExperimentalWorkflow prep Prepare Reactants & Solvents setup Set up Microwave Reactor (Vessel, Stirrer) prep->setup program Program Reaction Parameters (Temp, Time, Power) setup->program irradiate Microwave Irradiation program->irradiate cool Cooling & Depressurization irradiate->cool workup Reaction Work-up (Extraction, Filtration) cool->workup purify Purification (Chromatography, Recrystallization) workup->purify analyze Analysis (NMR, MS, Yield Calculation) purify->analyze

References

"selection of appropriate solvents and catalysts for quinazoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolines. Our aim is to help you overcome common challenges in solvent and catalyst selection, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your quinazoline synthesis experiments.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem in quinazoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Some classical methods require high temperatures (over 120°C), while modern catalytic approaches may work under milder conditions. It is advisable to perform a temperature screen to identify the optimal condition for your specific reaction.[1]

    • Reaction Time: Reaction times can vary from a few hours to over 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to ensure the consumption of starting materials.[1]

    • Solvent: The polarity and boiling point of the solvent can significantly influence the reaction's success. Solvents like ethanol, toluene, and DMF are commonly used. In some cases, solvent-free conditions or the use of green solvents can improve yields.[1][2][3] A solvent screening is recommended to find the most effective one for your synthesis.

  • Poor Quality of Starting Materials: Impurities in your reactants can lead to side reactions and a decrease in product formation.

    • Verification: Always verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehydes) using techniques like NMR, GC-MS, or by checking their melting point.[4]

    • Purification: If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[4]

  • Catalyst Issues (for catalyzed reactions):

    • Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture. Using a fresh batch or storing it under appropriate conditions is crucial.[1]

    • Loading: The amount of catalyst is critical. Too little may lead to an incomplete reaction, while an excess can sometimes promote side reactions. Optimize the catalyst loading for your specific protocol.[1]

    • Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all components.

  • Atmosphere: Certain reactions, especially those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst or reactants.[1]

Issue 2: Formation of Significant Side Products/Impurities

Question: My reaction is producing a complex mixture with significant side products, which makes purification difficult. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a frequent challenge. The nature of these impurities often depends on the specific synthetic route.

Common Side Reactions and Mitigation Strategies:

  • Dimerization or Polymerization of Starting Materials: This is more likely to occur at high temperatures. Lowering the reaction temperature or using more dilute solutions can often mitigate this issue.[1]

  • Incomplete Cyclization: The reaction intermediate may not fully cyclize to form the quinazoline ring. This can be addressed by extending the reaction time, increasing the temperature, or using a more potent cyclizing agent.[1]

  • Formation of Quinazolinone Byproducts: In Niementowski reactions, for instance, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct. Adjusting the pH can also influence the reaction pathway.[5]

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to ring-opening. Careful control of pH and temperature is necessary to prevent this.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my quinazoline synthesis?

A1: The choice of solvent is critical and depends on the specific reaction. Polar aprotic solvents like DMF and DMSO are often effective.[4] However, for green chemistry approaches, consider using water, ethanol, or even solvent-free conditions, which have been shown to be highly effective in many cases.[2][3] It is highly recommended to perform a small-scale solvent screening to determine the optimal solvent for your specific substrates and catalyst system.

Q2: What are the advantages of using microwave-assisted synthesis for quinazolines?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), often higher yields, and milder reaction conditions.[6][7] This method is also well-suited for high-throughput synthesis and library generation in drug discovery.

Q3: My quinazoline derivative is highly polar and difficult to purify by normal-phase column chromatography. What are my options?

A3: For highly polar quinazoline derivatives, purification can be challenging. Consider the following strategies:

  • Reverse-Phase Chromatography: Reverse-phase HPLC or flash chromatography using a C18 stationary phase is often effective for purifying polar compounds.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: If your quinazoline has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities.

Q4: Are there any "green" or more environmentally friendly methods for quinazoline synthesis?

A4: Yes, there is a growing emphasis on developing green synthetic routes for quinazolines. These methods include:

  • Use of Green Solvents: Water, ethanol, and deep eutectic solvents are being increasingly used.[9]

  • Solvent-Free Reactions: Many quinazoline syntheses can be performed under solvent-free conditions, often with microwave or ultrasound assistance.[2]

  • Catalyst-Free Methods: Some reactions proceed efficiently without the need for a catalyst, reducing waste and cost.[10]

  • Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step, reducing the number of synthetic steps and waste generation.[11]

Data Presentation

Table 1: Comparison of Solvents in Quinazoline Synthesis
SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
TolueneZnCl₂110875[1]
EthanolNoneReflux682[1]
DMFNone120590[1]
WaterNone100485[2]
Solvent-freeMontmorillonite K-101500.585[12]
DMSOAir (oxidant)120397[10]
Table 2: Comparison of Catalysts in Quinazoline Synthesis
CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI10Toluene1101288[13]
Pd(OAc)₂5Toluene1102492[13]
FeCl₃10EthanolReflux585N/A
ZIF-67 (Co-based)-Toluene80375-89[14]
I₂20Neat1000.595N/A
Ru complex3Dioxane14020up to 95[15]

Experimental Protocols

Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol describes a rapid and efficient synthesis of 2-substituted-4(3H)-quinazolinones from anthranilamide and aldehydes under microwave irradiation.

Materials:

  • Anthranilamide

  • Substituted aldehyde

  • p-Toluenesulfonic acid (PTSA)

  • Polyethylene glycol (PEG-200)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, add anthranilamide (1 mmol), the substituted aldehyde (1 mmol), and a catalytic amount of PTSA (0.1 mmol).

  • Add PEG-200 (3 mL) as a green solvent and reaction medium.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 560 W for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from ethanol to obtain the pure 2-substituted-4(3H)-quinazolinone.[6]

Niementowski Quinazoline Synthesis (Conventional Heating)

This protocol outlines the classical Niementowski synthesis of 4-oxo-3,4-dihydroquinazolines from anthranilic acid and formamide.

Materials:

  • Anthranilic acid

  • Formamide

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place anthranilic acid (10 mmol) and an excess of formamide (50 mmol) in a round-bottom flask.

  • Heat the mixture at 130-150°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the crude product by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent to yield pure 4-oxo-3,4-dihydroquinazoline.[6][16]

Friedländer Synthesis of Substituted Quinolines

This protocol describes a general procedure for the Friedländer synthesis of quinolines from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[4][17][18]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Carbonyl compound with α-methylene group (e.g., ethyl acetoacetate)

  • Acid or base catalyst (e.g., acetic acid or piperidine)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (10 mmol) and the carbonyl compound (12 mmol) in ethanol (50 mL).

  • Add a catalytic amount of acid (e.g., 5 drops of glacial acetic acid) or base (e.g., 5 drops of piperidine).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted quinoline.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield cond1 Check Reaction Conditions start->cond1 cond2 Assess Starting Material Purity cond1->cond2 Optimal sol1 Optimize Temperature, Time, and Solvent cond1->sol1 Sub-optimal cond3 Evaluate Catalyst cond2->cond3 Pure sol2 Purify Starting Materials cond2->sol2 Impure cond4 Consider Atmosphere cond3->cond4 Active & Correct sol3 Use Fresh Catalyst, Optimize Loading cond3->sol3 Inactive/ Incorrect amount sol4 Use Inert Atmosphere (N2/Ar) cond4->sol4 Reaction is air-sensitive

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

Catalyst_Solvent_Selection start Quinazoline Synthesis Goal cat_choice Catalyst Selection start->cat_choice sol_choice Solvent Selection start->sol_choice metal Transition Metal (Cu, Pd, Fe, Ru) cat_choice->metal organo Organocatalyst (e.g., Iodine, PTSA) cat_choice->organo no_cat Catalyst-Free cat_choice->no_cat polar_aprotic Polar Aprotic (DMF, DMSO) sol_choice->polar_aprotic green Green Solvents (Water, Ethanol) sol_choice->green solvent_free Solvent-Free sol_choice->solvent_free reaction Optimized Reaction metal->reaction organo->reaction no_cat->reaction polar_aprotic->reaction green->reaction solvent_free->reaction

Caption: Decision pathway for solvent and catalyst selection.

References

"mitigating oxidative metabolism of dihydroquinazolinone scaffolds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with dihydroquinazolinone scaffolds. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges related to mitigating oxidative metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic liabilities of the dihydroquinazolinone scaffold?

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in drug design, but it is susceptible to oxidative metabolism.[1] Common metabolic "soft spots" include unsubstituted aromatic rings and aliphatic substituents, particularly at the N1 and C2 positions. These sites are vulnerable to hydroxylation and other modifications by metabolic enzymes.

Q2: Which enzyme families are primarily responsible for the metabolism of these scaffolds?

The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in liver microsomes, is responsible for the metabolism of over 90% of drugs in clinical use and is a major contributor to the oxidative metabolism of dihydroquinazolinone derivatives.[2] Specific isozymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are often implicated.[3][4] In some cases, other enzymes like aldehyde oxidase (AO), found in the cytosol, can also contribute to metabolism, especially for scaffolds containing certain nitrogen-containing heterocycles.[5]

Q3: What are the primary medicinal chemistry strategies to mitigate oxidative metabolism?

The main goal is to block metabolic hotspots without compromising biological activity. Key strategies include:

  • Halogenation: Introducing fluorine, chlorine, or bromine atoms at susceptible positions on aromatic rings can block sites of hydroxylation.[6]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically active site can slow the rate of C-H bond cleavage, a key step in oxidation.

  • Introduction of Heterocycles: Incorporating polar, nitrogen-containing heterocycles can improve aqueous solubility and metabolic stability, providing a balance between these properties and biological activity.[7][8]

  • N-Substitution Modification: Altering alkyl substituents on nitrogen atoms, for example by using smaller groups like cyclopropyl instead of isopropyl, can influence metabolic stability.[6]

Q4: How is metabolic stability measured in vitro?

Metabolic stability is typically assessed by incubating the compound with a liver-derived system and measuring the rate at which the parent compound disappears over time.[9] The two most common systems are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like CYP450s.[9][10]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive view of overall cellular metabolism.[9][11] The concentration of the compound is measured at various time points using analytical techniques like LC-MS/MS.[12]

Q5: What do the parameters intrinsic clearance (Clint) and half-life (t1/2) represent in my assay results?

These are the primary parameters calculated from in vitro metabolic stability studies.[11][12]

  • Half-life (t1/2): This is the time it takes for 50% of the initial compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): This value reflects the inherent ability of the liver enzymes to metabolize a drug.[11] It is calculated from the rate of disappearance and is used to predict in vivo hepatic clearance. A lower Clint value is generally desirable, suggesting the compound will be cleared less rapidly from the body.[13]

Troubleshooting Guides

Problem: My lead compound shows very high clearance in a Human Liver Microsome (HLM) assay.

  • Analysis: High clearance in HLM suggests rapid metabolism, likely mediated by CYP450 enzymes.[14] This can lead to poor bioavailability and a short duration of action in vivo.[15]

  • Solution Path:

    • Identify the Metabolite(s): Perform a metabolite identification study. Incubate a higher concentration of your compound with HLM and analyze the sample by high-resolution mass spectrometry to determine the mass of the metabolites. This will reveal the type of modification (e.g., +16 Da indicates hydroxylation).

    • Pinpoint the "Soft Spot": Use techniques like NMR or MS/MS fragmentation to determine the exact position of the metabolic modification on the scaffold.

    • Apply Mitigation Strategies: Synthesize new analogs where the identified "soft spot" is blocked. For example, if an unsubstituted phenyl ring is hydroxylated, introduce a fluorine or chlorine atom at that position.[6]

    • Re-test: Evaluate the new analogs in the HLM assay to confirm if metabolic stability has improved. Be sure to re-run your biological activity assay to check for any negative impact on potency.

Problem: I blocked a suspected metabolic site with a fluorine atom, but the compound is now inactive.

  • Analysis: This is a common challenge in drug discovery. The modification, while sterically small, may have altered the electronic properties of the molecule or disrupted a key interaction with the biological target.

  • Solution Path:

    • Try a Different Group: Replace the fluorine with a different, small group. A methyl or cyano group, for instance, has different electronic properties and may block metabolism without disrupting binding.

    • Move the Modification: If you halogenated the para-position, for example, try synthesizing the meta- or ortho-substituted analogs. The position of the modification is critical.

    • Consider Bioisosteres: Explore bioisosteric replacements for the entire functional group. For example, if a phenyl ring is the problem, consider replacing it with a pyridine or other heterocycle, which can alter both metabolism and target engagement.[7]

    • Balance Properties: It may be necessary to accept a small decrease in potency to achieve a significant improvement in metabolic stability. The overall goal is to find a compound with the best balance of properties for in vivo efficacy.[7][8]

Problem: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the cause?

  • Analysis: This discrepancy suggests that the metabolism is not primarily mediated by CYP450 enzymes (Phase I) found in microsomes. The involvement of Phase II conjugation enzymes (e.g., UGTs) or metabolic pathways present in the cytosol (e.g., Aldehyde Oxidase) is likely.[9]

  • Solution Path:

    • Test in Cytosol: Run a stability assay using the liver S9 fraction or isolated cytosol. If the compound is unstable in cytosol but stable in microsomes, Aldehyde Oxidase (AO) is a likely culprit.[5]

    • Investigate Phase II Metabolism: Analyze hepatocyte assay samples for metabolites with mass additions corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

    • Use Enzyme Inhibitors: To confirm the involvement of a specific enzyme family, run the hepatocyte assay in the presence of selective inhibitors. For example, use a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) or a UGT inhibitor to see if stability is restored.

    • Structural Modification: If AO metabolism is confirmed, medicinal chemistry strategies to mitigate it often involve modifying the electronics of the heterocyclic rings to make them less susceptible to oxidation.

Data Presentation

The following table provides a representative example of how systematic modifications to a hypothetical dihydroquinazolinone scaffold can improve metabolic stability, as measured in a Human Liver Microsome (HLM) assay.

Compound IDR1 GroupR2 GroupHLM Half-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
LEAD-01HH< 5> 250
LEAD-02FH2555
LEAD-03HF1877
LEAD-04FF4531
LEAD-05PyridylH6222

Data are for illustrative purposes only and represent typical trends observed during lead optimization.

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining metabolic stability by measuring the rate of parent compound depletion.

1. Materials and Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Internal Standard (IS) solution in organic solvent (e.g., Acetonitrile with 0.1% formic acid) for quenching

  • 96-well incubation and collection plates

2. Experimental Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the main incubation mixture by adding phosphate buffer, the HLM stock solution (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Mix gently.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[16]

  • Initiate Reaction (T=0): Add the NADPH regenerating solution to initiate the metabolic reaction.[12] Immediately transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold quenching solution (Acetonitrile + IS). This is the T=0 time point.[16]

  • Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to corresponding wells in the quenching plate.[16]

  • Sample Processing: Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

3. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t1/2 = 0.693 / k.

  • Calculate Intrinsic Clearance (Clint): Use the following equation to calculate intrinsic clearance:[12] Clint (µL/min/mg) = (0.693 / t1/2) * (Volume of Incubation / mg of Microsomal Protein)

Visualizations

Diagrams of Key Concepts and Workflows

Caption: Common sites of oxidative metabolism ("soft spots") on a generic dihydroquinazolinone scaffold.

workflow start Lead Compound stability_assay In Vitro Metabolic Stability Assay (HLM) start->stability_assay decision High Clearance? stability_assay->decision met_id Metabolite ID Study (LC-MS/MS) decision->met_id Yes end_good Optimized Candidate decision->end_good No sar Design & Synthesize New Analogs met_id->sar retest Re-test Stability & Activity sar->retest end_bad Re-evaluate Strategy sar->end_bad Activity Lost retest->decision

Caption: Workflow for identifying and mitigating metabolic liabilities in drug discovery.

metabolic_pathway cluster_enzyme Microsomal Environment parent Parent Drug (Dihydroquinazolinone) cyp CYP450 Enzyme parent->cyp Binds to Active Site metabolite Oxidized Metabolite (e.g., Hydroxylated) cyp->metabolite Catalyzes Oxidation nadp NADP+ cyp->nadp h2o H2O cyp->h2o nadph NADPH + H+ nadph->cyp o2 O2 o2->cyp

Caption: Simplified pathway of CYP450-mediated oxidative metabolism of a parent drug.

References

Validation & Comparative

"comparative analysis of the biological activity of ambroxol versus its cyclic impurity"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the known biological activities of the mucolytic agent ambroxol and an examination of the data available for its cyclic degradation impurity, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.

This guide provides a detailed comparison of the biological activities of ambroxol and its primary cyclic impurity. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of current knowledge based on available scientific literature.

Introduction to Ambroxol and Its Cyclic Impurity

Ambroxol is a widely used mucolytic agent, valued for its secretolytic and secretomotoric properties that aid in the clearance of mucus from the respiratory tract.[][2] It is a semi-synthetic derivative of vasicine, an alkaloid obtained from the plant Adhatoda vasica.[2] Beyond its mucolytic effects, ambroxol has demonstrated a range of other pharmacological activities, including anti-inflammatory, antioxidant, and local anesthetic properties.[2]

During the formulation and storage of ambroxol, particularly under stress conditions such as heat and humidity, it can degrade to form various impurities.[2] One notable degradation product is its cyclic impurity, chemically identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol .[2] While the chemical structure of this impurity has been well-characterized, a significant gap exists in the scientific literature regarding its biological activity. This guide summarizes the known biological effects of ambroxol and highlights the current lack of data for its cyclic impurity.

Comparative Biological Activities: Ambroxol vs. Cyclic Impurity

A direct comparative analysis of the biological activities of ambroxol and its cyclic impurity is hampered by the absence of published experimental data on the impurity. The following sections detail the well-documented biological effects of ambroxol.

Mucolytic and Secretolytic Activity of Ambroxol

Ambroxol's primary therapeutic action is its ability to alter the composition and viscosity of mucus, facilitating its removal from the airways.

Mechanism of Action:

  • Stimulation of Surfactant Production: Ambroxol stimulates type II pneumocytes to synthesize and release pulmonary surfactant. This surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial walls and improving its transport.

  • Depolymerization of Mucopolysaccharides: It is thought to break down the acid mucopolysaccharide fibers in the mucus, leading to a reduction in viscosity.

  • Inhibition of NO-dependent Guanylate Cyclase: Ambroxol has been shown to inhibit the nitric oxide (NO)-dependent activation of soluble guanylate cyclase.[] Elevated NO levels are associated with inflammation and mucus hypersecretion. By inhibiting this pathway, ambroxol may reduce mucus production.[]

Anti-inflammatory and Antioxidant Effects of Ambroxol

Ambroxol exhibits significant anti-inflammatory and antioxidant properties, which contribute to its therapeutic efficacy in respiratory diseases.

Key Findings:

  • Inhibition of Inflammatory Mediators: Ambroxol can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as superoxide and hydrogen peroxide from macrophages.[3]

  • Scavenging of Reactive Oxygen Species: It has been shown to scavenge hypochlorous acid (HOCl), a potent oxidant produced by neutrophils, thereby protecting tissues from oxidative damage.[4]

  • Inhibition of Neutrophil Activity: Ambroxol can inhibit the production of superoxide anions and HOCl by activated neutrophils and reduce the release of elastase and myeloperoxidase.[5] This helps to mitigate the protease/antiprotease imbalance often seen in inflammatory lung diseases.[5]

Local Anesthetic Effect of Ambroxol

Ambroxol has a notable local anesthetic effect, which is utilized in formulations for sore throat relief.

Mechanism of Action:

  • Sodium Channel Blockade: Ambroxol is a potent blocker of voltage-gated sodium channels in neurons. This action is responsible for its local anesthetic properties.

Biological Activity of the Cyclic Impurity: A Data Deficit

Extensive literature searches did not yield any specific studies on the biological or pharmacological activity of ambroxol's cyclic impurity, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. While this compound is a known degradation product, its effects on biological systems have not been reported.

Tabular Summary of Biological Data

Due to the lack of data for the cyclic impurity, a direct comparative table cannot be constructed. Instead, a summary of the known quantitative data for ambroxol's biological activities is presented below.

Biological Activity of AmbroxolAssay/ModelKey FindingsReference
Anti-inflammatory Quartz-induced lung inflammation in F344 rats120 ppm in diet significantly decreased pulmonary edema and lymph follicle proliferation.[3]
Antioxidant In vitro neutrophil assayInhibited HOCl production by activated neutrophils.[5]
Antioxidant In vitro macrophage assaySuppressed superoxide and H₂O₂ production by LPS-activated alveolar macrophages.[4]
Local Anesthetic Neuronal voltage-gated Na+ channel blockadePotent blocker of Na+ channels.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol for Assessing Anti-inflammatory Effects of Ambroxol in a Rat Model of Lung Inflammation
  • Model: Quartz-induced lung inflammation in F344 rats.[3]

  • Animals: Male 6-week-old F344 rats.

  • Procedure:

    • Rats are administered ambroxol hydrochloride at concentrations of 0, 12, and 120 ppm in their basal diet for 28 days.

    • On day 1 of the diet administration, rats are subjected to intratracheal instillation of 2 mg of quartz particles suspended in 0.2 mL of saline to induce lung inflammation.

    • At the end of the 28-day period, the animals are euthanized, and lung tissues are collected.

    • Lungs are fixed in formalin, embedded in paraffin, and sectioned for histopathological analysis.

    • The degree of inflammation is scored based on parameters such as pulmonary edema and lymph follicle proliferation around the bronchioles.

  • Data Analysis: The inflammation scores between the different treatment groups are statistically compared to determine the effect of ambroxol.

Protocol for Evaluating the In Vitro Inhibition of Neutrophil Oxidative Burst by Ambroxol
  • Assay: Measurement of hypochlorous acid (HOCl) production by activated neutrophils.[5]

  • Cell Type: Human neutrophils isolated from peripheral blood.

  • Procedure:

    • Neutrophils are pre-incubated with varying concentrations of ambroxol.

    • The cells are then stimulated with an activating agent (e.g., phorbol myristate acetate - PMA).

    • The production of HOCl is measured using a suitable detection method, such as a colorimetric assay with a chromogen that reacts with HOCl.

    • The release of enzymes like elastase and myeloperoxidase into the supernatant can also be quantified using specific substrates.

  • Data Analysis: The levels of HOCl and released enzymes in the ambroxol-treated groups are compared to the control (stimulated neutrophils without ambroxol) to determine the inhibitory effect.

Visualizations

Signaling Pathway of Ambroxol's Anti-inflammatory Action

ambroxol_anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates Ambroxol Ambroxol ERK ERK Signaling Pathway Ambroxol->ERK Inhibits TLR4->ERK NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ERK->Cytokines Induces NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation experimental_workflow start Start: Cell Culture (e.g., Neutrophils, Macrophages) treatment Treatment with Test Compounds (Ambroxol vs. Impurity) start->treatment stimulation Stimulation with Activator (e.g., LPS, PMA) treatment->stimulation incubation Incubation stimulation->incubation assays Perform Biological Assays incubation->assays cytokine Cytokine Measurement (ELISA) assays->cytokine ros ROS Production Assay assays->ros enzyme Enzyme Release Assay assays->enzyme data Data Collection and Analysis cytokine->data ros->data enzyme->data end End: Comparative Analysis data->end

References

"validation of an analytical method for the quantification of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride according to ICH guidelines"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Validation of an Analytical Method for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This compound is a known impurity of Ambroxol hydrochloride, a widely used expectorant[1][2][3]. The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in pharmaceutical quality control[4][5][6][7].

The validation of an analytical procedure is a critical process in drug development and manufacturing. It provides documented evidence that the method is accurate, reproducible, and sensitive for the analysis of a specific analyte[8][9]. The parameters evaluated in this guide include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[10][11].

Comparative Analysis Overview

In the context of pharmaceutical quality control, an analytical method is not compared against competing products but is validated against internationally recognized standards to prove its suitability. This guide, therefore, compares the performance of a developed HPLC method against the stringent acceptance criteria defined by the ICH. The following sections present the experimental protocols and resulting data that demonstrate the method's compliance.

Experimental Protocols

A precise and reliable analytical method is the foundation of any validation study. Below are the detailed experimental conditions for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm particle size)[12].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min[12].

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 248 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Diluent: Mobile Phase.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Preparation: For analysis in a drug product, a suitable extraction method would be developed and validated to isolate the analyte from the matrix. For this guide, spiked placebo samples are used to simulate the drug product matrix.

Data Presentation and Validation Parameters

The following sections detail the results for each validation parameter as per ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components[9].

Methodology: The specificity of the HPLC method was evaluated by injecting the diluent (blank), a placebo solution, a standard solution of the analyte, and a spiked placebo solution. The resulting chromatograms were compared to ensure no interference at the retention time of the analyte peak.

Results: No interfering peaks were observed at the retention time of this compound in the blank or placebo chromatograms. The peak for the analyte was well-resolved from all other components.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise[10][13].

Methodology: A series of at least five concentrations were prepared by diluting the standard stock solution. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the average peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined[9].

Table 1: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 15,230
1.0 30,150
2.5 75,400
5.0 150,850
7.5 226,100
Regression Equation y = 30125x + 125
Correlation Coefficient (r²) 0.9998

| ICH Acceptance Criterion | r² ≥ 0.998[10] |

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically determined by recovery studies using spiked samples[13].

Methodology: The accuracy of the method was determined by analyzing spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated for each sample.

Table 2: Accuracy (Recovery) Study Results

Concentration Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery % RSD
80% 4.0 3.98, 4.03, 3.95 99.5, 100.8, 98.8 99.7 1.01
100% 5.0 5.05, 4.98, 5.01 101.0, 99.6, 100.2 100.3 0.70
120% 6.0 5.95, 6.08, 6.01 99.2, 101.3, 100.2 100.2 1.05

| ICH Acceptance Criterion | Mean recovery of 98.0% - 102.0%[13] |

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[10][11].

Methodology:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument to assess variability.

Table 3: Precision Study Results

Precision Level Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 ICH Acceptance Criterion
Repeatability Mean Peak Area (n=6) 150,910 - -
% RSD 0.65% - % RSD ≤ 2.0%[10]
Intermediate Precision Mean Peak Area (n=6) 150,910 151,250 -

| | Overall % RSD | - | 0.78% | % RSD ≤ 2.0%[10] |

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy[14].

Methodology: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Table 4: LOD and LOQ Results

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.15

| Limit of Quantitation (LOQ) | 0.45 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[14].

Methodology: The effect of small changes in key chromatographic parameters on the results was evaluated. Parameters included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Table 5: Robustness Study Results

Parameter Varied Variation System Suitability (% RSD of Peak Area) Result
Flow Rate 0.9 mL/min 0.71% Pass
1.1 mL/min 0.68% Pass
Temperature 28°C 0.75% Pass
32°C 0.69% Pass
Mobile Phase 38% Acetonitrile 0.81% Pass
42% Acetonitrile 0.77% Pass

| ICH Acceptance Criterion | System suitability parameters must remain within acceptable limits. |

Mandatory Visualizations

Diagrams created using Graphviz help to visualize the logical flow and relationships within the validation process.

ICH_Validation_Workflow cluster_Plan Phase 1: Planning cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec Lim LOD & LOQ Proto->Lim Rob Robustness Proto->Rob Rep Validation Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep Lim->Rep Rob->Rep App Method Approval Rep->App

Caption: Workflow for analytical method validation as per ICH guidelines.

Validation_Parameters cluster_main ICH Q2(R1) Validation Characteristics cluster_impurity Additional for Impurity Quantification Assay Assay Method Validation Specificity Accuracy Precision Linearity Range Robustness Impurity Impurity Method Validation Specificity Accuracy Precision Linearity Range Robustness LOQ & LOD Assay->Impurity Requires higher sensitivity

Caption: Key parameters for analytical method validation under ICH Q2(R1).

Conclusion

The presented High-Performance Liquid Chromatography method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The calculated Limit of Detection and Limit of Quantitation confirm the method's sensitivity for its intended purpose, which is crucial for impurity analysis in pharmaceutical products. This validated method is deemed suitable for use in routine quality control and stability testing.

References

"cross-validation of different analytical techniques for impurity profiling of ambroxol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) like ambroxol are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation of various analytical techniques employed for the impurity profiling of ambroxol, supported by experimental data and detailed methodologies.

Introduction to Ambroxol and its Impurities

Ambroxol, a widely used mucolytic agent, can degrade under various stress conditions such as heat, humidity, acid, and alkali, leading to the formation of impurities.[1][2] Additionally, impurities can be introduced during the synthesis process. Regulatory bodies mandate the thorough characterization and control of these impurities to ensure the quality and safety of the final drug product. Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for ambroxol impurity profiling depends on several factors, including the desired sensitivity, selectivity, and the nature of the impurities being analyzed. This section compares the performance of commonly used methods based on available literature.

Table 1: Performance Comparison of Analytical Techniques for Ambroxol Impurity Profiling
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation using columns with sub-2 µm particles, offering higher resolution and speed than HPLC.[3][4]Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.[1][5]Planar chromatography where separation occurs on a thin layer of adsorbent material.Quantitative analysis based on the absorption of ultraviolet-visible light by the analyte.
Selectivity Good for known impurities with available reference standards.Excellent separation of closely related impurities.[3]High selectivity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.[1][5]Moderate, can be improved with appropriate mobile phase selection.Low, susceptible to interference from other UV-absorbing compounds.[2]
Sensitivity (LOD/LOQ) LOD: ~1 ng/mL, LOQ: ~5 ng/mL (method dependent).Generally higher sensitivity than HPLC due to sharper peaks.[3]Very high sensitivity, with LODs in the sub-ng/mL range.[1]LOD: ~10 ng/spot, LOQ: ~30 ng/spot.[6]LOD: ~3.9 µg/mL, LOQ: ~11.9 µg/mL.[2]
Analysis Time Typically 15-30 minutes per sample.Significantly faster than HPLC, often under 10 minutes.[3][4]Similar to UPLC run times.Relatively fast for multiple samples on a single plate.Very fast, a few seconds per sample.
Quantitative Accuracy High, with appropriate validation.High, with excellent precision.[4]High, especially with the use of internal standards.[1]Good, but generally less precise than HPLC/UPLC.Moderate, can be affected by matrix effects.[2]
Cost (Instrument/Operational) ModerateHighHighLowLow
Primary Application Routine quality control, quantification of known impurities.High-throughput screening, analysis of complex mixtures.[4]Structure elucidation of unknown impurities, trace-level quantification.[1][5]Preliminary screening, semi-quantitative analysis.Simple, rapid quantification where high selectivity is not required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. This section outlines typical experimental protocols for the impurity profiling of ambroxol using HPLC and forced degradation studies.

High-Performance Liquid Chromatography (HPLC) Method for Ambroxol and its Impurities

This protocol is a representative example and may require optimization based on the specific impurities of interest and the available instrumentation.

1. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.01 M diammonium hydrogen phosphate, pH adjusted to 7.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[7]

  • Gradient Program: A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute more retained impurities. For example, 0-20 min (45% B), 20-52 min (45% to 90% B), 52-52.1 min (90% to 45% B), 52.1-60 min (45% B), where B is the organic solvent.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve ambroxol hydrochloride and known impurity reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a known concentration.

  • Test Solution: Accurately weigh and dissolve the ambroxol sample in the diluent to a similar concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and repeatability of peak areas.

5. Analysis:

  • Inject the blank (diluent), standard solution, and test solution into the chromatograph.

  • Record the chromatograms and identify the impurity peaks in the test solution by comparing their retention times with those of the impurity reference standards.

  • Quantify the impurities using the peak area of the impurities in the test solution and the peak area of the corresponding standard.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of ambroxol hydrochloride in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

  • Alkali Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at a specified temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.[1]

  • Photolytic Degradation: Expose the drug solution or solid to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., the HPLC method described above).

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

  • Peak purity analysis using a PDA detector can help to ensure that the ambroxol peak is free from any co-eluting degradation products.

Mandatory Visualizations

Logical Workflow for Ambroxol Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of impurities in ambroxol.

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Techniques cluster_3 Data Analysis & Reporting Ambroxol_API Ambroxol API/Formulation Dissolution Dissolution in Diluent Ambroxol_API->Dissolution Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Dissolution->Stress_Conditions HPLC_UPLC HPLC / UPLC Analysis Dissolution->HPLC_UPLC Degraded_Sample Degraded Sample Stress_Conditions->Degraded_Sample Degraded_Sample->HPLC_UPLC LC_MS LC-MS Analysis Degraded_Sample->LC_MS Impurity_Detection Impurity Detection & Quantification HPLC_UPLC->Impurity_Detection Structure_Elucidation Structure Elucidation (Unknowns) LC_MS->Structure_Elucidation Reporting Reporting & Specification Compliance Impurity_Detection->Reporting Structure_Elucidation->Reporting

Caption: A logical workflow for ambroxol impurity profiling.

Ambroxol Degradation Pathway

The following diagram illustrates the potential degradation of ambroxol under stress conditions, leading to the formation of impurities.

cluster_stress Stress Conditions cluster_impurities Degradation Products Ambroxol Ambroxol Acid Acid Hydrolysis Ambroxol->Acid Alkali Alkali Hydrolysis Ambroxol->Alkali Oxidation Oxidation Ambroxol->Oxidation Heat Thermal Stress Ambroxol->Heat Impurity_A Impurity A (e.g., Hydrolytic Product) Acid->Impurity_A Alkali->Impurity_A Impurity_B Impurity B (e.g., Oxidative Product) Oxidation->Impurity_B Unknown_Impurity Unknown Degradant (e.g., trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol) [1] Heat->Unknown_Impurity

Caption: Potential degradation pathways of ambroxol.

Conclusion

The selection of an appropriate analytical technique is critical for the accurate and reliable impurity profiling of ambroxol. HPLC and UPLC are robust methods for routine quality control and quantification of known impurities, offering a good balance of performance and cost. LC-MS/MS is the gold standard for the identification and characterization of unknown impurities, providing unparalleled sensitivity and selectivity. HPTLC and UV-Vis spectrophotometry can be employed for preliminary screening and specific quantitative applications where high selectivity is not a primary concern. A thorough understanding of the degradation pathways of ambroxol, investigated through forced degradation studies, is essential for developing and validating stability-indicating analytical methods that ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

"comparative docking studies of quinazolinone derivatives with anticancer targets"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in the development of novel anticancer therapeutics, demonstrating significant potential in targeting a variety of proteins implicated in cancer progression. This guide provides a comparative analysis of in silico docking studies of quinazolinone derivatives against three prominent anticancer targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). The data presented herein, supported by experimental findings, offers valuable insights for the rational design and optimization of next-generation quinazolinone-based inhibitors.

Comparative Docking and Experimental Data

The following table summarizes the docking scores and corresponding experimental activities of representative quinazolinone derivatives against EGFR, VEGFR-2, and PI3K. Lower docking scores (more negative values) indicate a higher predicted binding affinity.

Derivative/Compound IDAnticancer TargetPDB IDDocking Score (kcal/mol)Experimental Activity (IC50)Reference
Series 1: Compound 9c EGFR1M17-0.59 µM[1]
Series 2: Compound 3 EGFR--7.53-[2]
Series 3: Compound 5d EGFR--8.514-[3]
Series 4: Erlotinib (Reference) EGFR--9.660-[3]
Series 5: Compound 5 VEGFR-2--192 ± 5.73 nM[4][5]
Series 6: Compound 9b VEGFR-2--19.320 nM (MCF-7)[6]
Series 7: Sorafenib (Reference) VEGFR-2--87.993 nM (MCF-7)[6]
Series 8: Compound 7c PI3Kα4TV3-500 µM (inhibition)[7]
Series 9: Compound 3f PDK1 (PI3K pathway)--10.44-

Experimental Protocols: Molecular Docking

The following protocol represents a generalized methodology for performing molecular docking studies with quinazolinone derivatives against kinase targets, as synthesized from various research findings.[2][8][9]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, PI3K) is retrieved from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are typically removed from the protein structure.
  • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).
  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software (e.g., ChemDraw).
  • The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
  • Gasteiger charges are computed for the ligand atoms.

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket using computational tools.

4. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
  • The program systematically samples different conformations and orientations of the ligand within the defined grid box.
  • A scoring function is used to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy in kcal/mol.

5. Analysis of Results:

  • The docked poses are ranked based on their scoring function values.
  • The binding mode of the top-ranked pose is visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the quinazolinone derivative and the amino acid residues of the target protein's active site.

Visualizing the Molecular Landscape

To better understand the biological context of these docking studies, the following diagrams illustrate the signaling pathways of the targeted proteins and a general workflow for computational drug design.

Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Optimization p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking l_prep->dock grid->dock analysis Pose Analysis dock->analysis optimize Lead Optimization analysis->optimize EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

References

"structure-activity relationship (SAR) studies of substituted dihydroquinazolines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Dihydroquinazolines

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted dihydroquinazolines across various therapeutic areas. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data from recent studies.

Dihydroquinazoline derivatives have been extensively investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Data Presentation: SAR of Dihydroquinazoline-2(1H)-ones as Anticancer Agents

A study focused on the synthesis and cytotoxic evaluation of novel dihydroquinazoline-2(1H)-one derivatives against several cancer cell lines. The antiproliferative activity was quantified using IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundR¹ SubstituentR² SubstituentIC₅₀ (μM) vs. A2780 (Ovarian)[1]IC₅₀ (μM) vs. HepG-2 (Liver)[1]IC₅₀ (μM) vs. MDA-MB-231 (Breast)[1]
CA1-e Phenylalanine2-Phenylethylamine22.7639.5135.84
CA1-g Phenylalanine4-Fluorobenzylamine22.9434.0531.98
CA1-7 LeucineNot specified>100>100>100
Gefitinib (Positive Control)25.1128.1626.43

SAR Insights:

  • The study combined the Topliss method with considerations of electrical activity, hydrophobicity, and stereo activity of substituents to guide the design.[1]

  • Compounds CA1-e and CA1-g , both featuring a phenylalanine-derived R¹ substituent, demonstrated the most potent effects against the A2780 ovarian cancer cell line, with IC₅₀ values of 22.76 μM and 22.94 μM, respectively.[1]

  • The nature of the R² substituent, derived from various primary amines, also influenced the cytotoxic activity.[1]

  • Computational analysis suggested that key targets for these compounds may include ERBB2, SRC, TNF, and AKT1, which are involved in critical cancer-related biological processes.[1]

Experimental Protocols

MTT Assay for Cell Proliferation:

  • Cell Culture: Human cancer cell lines (HepG-2, A2780, MDA-MB-231) and a normal control cell line (LX-2) were cultured in appropriate media.

  • Cell Seeding: Cells were seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The synthesized dihydroquinazoline-2(1H)-one derivatives were added to the wells at various concentrations. Gefitinib was used as a positive control.

  • Incubation: The plates were incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration. All experiments were performed in triplicate.[1]

Signaling Pathway Visualization

The PI3K/AKT pathway is a crucial intracellular signaling cascade that plays a vital role in cell survival and proliferation and is a common target for quinazoline-based anticancer agents.[1]

PI3K_AKT_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Dihydroquinazolines Dihydroquinazolines Dihydroquinazolines->AKT Inhibition SAR_Workflow Design Compound Design (e.g., Topliss Scheme) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, Anti-HIV) Purification->Screening Data Data Analysis (IC50 / EC50) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

References

Comparative QSAR Analysis of Quinazoline Analogues as Potent Enzyme Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline analogues as enzyme inhibitors. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the design of novel and more potent therapeutic agents.

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] They are particularly recognized for their potential as enzyme inhibitors, targeting key players in cellular signaling pathways implicated in diseases like cancer.[2][3][4] Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial computational tool that correlates the biological activity of a series of compounds with their physicochemical properties, providing insights for the rational design of more effective drugs.[5][6] This guide compares different QSAR approaches applied to quinazoline analogues, focusing on their effectiveness as inhibitors of clinically relevant enzymes such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and p21-activated kinase 4 (PAK4).[7][8]

Comparative Analysis of QSAR Models for Quinazoline Analogues

Various QSAR studies have been conducted on quinazoline derivatives, employing a range of methods from 2D-QSAR to more complex 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[3][5][8] These models are statistically validated to ensure their predictive power for designing new compounds with enhanced inhibitory activity.

A key aspect of these studies is the identification of molecular descriptors that significantly influence the biological activity of the quinazoline analogues. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For instance, in the case of EGFR inhibitors, the steric and electrostatic fields have been shown to be critical for the inhibitory effect.[9][10]

The following table summarizes the statistical validation parameters from different QSAR models developed for quinazoline analogues targeting various enzymes. A robust and predictive QSAR model is generally characterized by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predictive R² (pred_r²).

Enzyme TargetQSAR ModelNo. of Compoundspred_r²Reference
EGFR2D-QSAR (MLR)137 (100 training, 37 test)0.8840.8000.5902[3]
EGFR3D-QSAR (kNN-MFA)126 (98 training, 28 test)0.846-0.8029[2][4]
EGFR3D-QSAR (CoMFA)36 (30 training, 6 test)0.8550.570-[5]
EGFR3D-QSAR (CoMSIA)36 (30 training, 6 test)0.8950.599-[5]
erbB-2 (Tyrosine Kinase)2D-QSAR (MLR)-0.9560.9150.6170[11][12]
PAK43D-QSAR (CoMFA)-0.9860.5950.689[8]
PAK43D-QSAR (CoMSIA)-0.9840.7620.822[8]

Experimental and Computational Protocols

The development of a reliable QSAR model is contingent on high-quality biological data and a rigorous computational workflow. The following sections outline the typical experimental and computational protocols employed in the QSAR analysis of quinazoline inhibitors.

In-Vitro Enzyme Inhibition Assay (Example: EGFR Tyrosine Kinase Assay)
  • Enzyme and Substrate Preparation: Recombinant human EGFR tyrosine kinase is used. A synthetic poly(Glu, Tyr) 4:1 is often used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, substrate, ATP, and the test compound (quinazoline analogue) at varying concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays using [γ-³²P]ATP.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Computational QSAR Modeling Workflow

The following diagram illustrates a typical workflow for a comparative QSAR study:

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation cluster_application Model Application Data_Collection Dataset of Quinazoline Analogues with Biological Activity (IC50) Structure_Drawing 2D/3D Structure Generation Data_Collection->Structure_Drawing Energy_Minimization Energy Minimization Structure_Drawing->Energy_Minimization Data_Splitting Splitting into Training and Test Sets Energy_Minimization->Data_Splitting Descriptor_Calculation Calculation of Molecular Descriptors (2D, 3D) Data_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Generation Model Generation (e.g., MLR, PLS, CoMFA, CoMSIA) Feature_Selection->Model_Generation Internal_Validation Internal Validation (Leave-one-out Cross-validation, q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set, pred_r²) Internal_Validation->External_Validation Interpretation Interpretation of Model (Identify key structural features) External_Validation->Interpretation New_Design Design of Novel Inhibitors Interpretation->New_Design

A typical workflow for a comparative QSAR study.

Signaling Pathway Inhibition by Quinazoline Analogues

Quinazoline-based inhibitors often target receptor tyrosine kinases (RTKs) like EGFR, which are crucial components of cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by quinazoline analogues.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP P P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR ADP ADP ATP->ADP Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression

Simplified EGFR signaling pathway and inhibition by quinazoline analogues.

Conclusion

The comparative analysis of QSAR studies on quinazoline analogues reveals the power of computational modeling in modern drug discovery. By systematically correlating the structural features of these compounds with their enzyme inhibitory activities, researchers can gain valuable insights for the design of more potent and selective inhibitors. The integration of various QSAR methodologies, from 2D approaches to sophisticated 3D techniques like CoMFA and CoMSIA, combined with molecular docking, provides a robust framework for hit-to-lead optimization. The continued application and refinement of these in-silico techniques will undoubtedly accelerate the development of novel quinazoline-based therapeutics for a range of diseases.

References

A Comparative Guide to the In Vitro and In Vivo Pharmacological Effects of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of selected quinazoline derivatives, with a focus on their application in oncology. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate the objective assessment of these compounds and inform future drug development efforts.

Data Presentation: Correlating In Vitro Activity with In Vivo Efficacy

The successful translation of a drug candidate from the laboratory to the clinic hinges on a strong correlation between its activity in cellular assays (in vitro) and its efficacy in living organisms (in vivo). This section summarizes the quantitative data for representative quinazoline derivatives that target key oncogenic signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Quinazoline-Based EGFR Inhibitors

Quinazoline derivatives have been successfully developed as EGFR inhibitors for the treatment of various cancers. The following table compares the in vitro potency (IC50) of selected compounds against cancer cell lines with their corresponding in vivo efficacy in xenograft models.

Compound/DerivativeTargetIn Vitro Model (Cell Line)In Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (Dosage & Effect)Reference
Gefitinib EGFRA549 (Lung Carcinoma)14.8 µMA549 XenograftDose-dependent tumor growth inhibition.[1][1]
PC-9 (Lung Adenocarcinoma)0.5 µMA431 XenograftEffective tumor growth suppression and low toxicity.[2][2]
Lapatinib EGFR/HER2HER2-overexpressing breast cancer cell linesVaries (nM to low µM range)Trastuzumab-refractory cancer modelsSignificant tumor growth inhibition and complete tumor regression in some cases.
Compound 13 EGFRNCI-H1975, HCC827, A431Potent (nM range)-Showed promise in in vitro tests compared to afatinib and gefitinib.[3][3]
Compound 29 EGFR (WT, d746–750, L858R)A549, PC-9, A4314.1 µM, 0.5 µM, 2.1 µMA431 XenograftWell-tolerated with effective tumor growth suppression.[2][2]
Compound 5k EGFRwt-TKA549, PC-3, SMMC-772112.30 µM, 17.08 µM, 15.68 µM-Inhibited EGFR activity with an IC50 of 0.010 µM.[4][5][4][5]
Quinazoline-Based PI3K Inhibitors

The PI3K/Akt/mTOR pathway is another critical target in cancer therapy, and several quinazoline derivatives have been developed as PI3K inhibitors. The table below presents a comparative overview of their in vitro and in vivo activities.

Compound/DerivativeTargetIn Vitro Model (Cell Line)In Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (Dosage & Effect)Reference
Compound 26 PI3KHCT-116, MCF-7Potent antiproliferative activity-Exhibited significant tumor growth inhibition.[6][7][6][7]
Compound 27 PI3Kα-Micromolar range-Showed significant antiproliferative activities.[7][7]
Compound 43 PI3Kα, PI3KδHCT-11642 nM (PI3Kα), 8.1 nM (PI3Kδ)-Efficiently modulated p-AKT expression and induced apoptosis.[2][2]
Compound 7b PI3Kα-~50 µMColorectal tumor modelDemonstrated inhibition of tumor growth.[6][8][6][8]
Compound 7c PI3KαMCF-7>500 µM (PI3Kα inhibition)Colorectal tumor modelInhibited phosphorylation of Akt, mTOR, and S6K at 125–250 nM and showed in vivo tumor growth inhibition.[3][6][8][3][6][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. This section provides methodologies for key in vitro and in vivo assays cited in this guide.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9][10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivatives in culture medium.

    • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle-treated and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan.[10]

  • Absorbance Measurement:

    • Shake the plate for a few minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Efficacy Assessment: Tumor Xenograft Model

Tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the antitumor activity of novel compounds.[13][14][15][16]

Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.[16]

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.

    • Allow for an acclimatization period of at least 3-5 days.[14]

  • Cell Preparation and Implantation:

    • Harvest cancer cells and ensure high viability (>95%) using a trypan blue exclusion assay.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject a defined number of cells (e.g., 3.0 x 10^6) into the flank of each mouse.[14]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor development.

    • Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[13][14]

  • Drug Administration:

    • Prepare the quinazoline derivative in a suitable vehicle.

    • Administer the compound to the treatment groups according to the planned dosage, route (e.g., oral, intraperitoneal), and schedule. The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Visualizing the Mechanism of Action

To understand the correlation between in vitro and in vivo effects, it is crucial to visualize the molecular pathways through which these quinazoline derivatives exert their pharmacological activity. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, and Survival mTOR->Downstream Promotes

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by quinazoline derivatives.

Experimental_Workflow InVitro In Vitro Studies (e.g., MTT Assay) Potency Determine IC50 (Potency) InVitro->Potency Selection Lead Compound Selection Potency->Selection Correlation In Vitro-In Vivo Correlation Analysis Potency->Correlation InVivo In Vivo Studies (Xenograft Model) Selection->InVivo Efficacy Assess Tumor Growth Inhibition (Efficacy) InVivo->Efficacy Efficacy->Correlation

Caption: A logical workflow for the evaluation of quinazoline derivatives.

References

A Comparative Guide to the Synthetic Routes of Dihydroquinazoline Derivatives: Efficiency and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a prominent class of dihydroquinazoline derivatives with significant therapeutic potential, has been a subject of intense research.[1] This guide provides a comparative analysis of various synthetic strategies, with a focus on their efficiency and adherence to the principles of green chemistry. Traditional methods often rely on harsh conditions and toxic reagents, prompting the development of more sustainable alternatives.[2] Modern approaches increasingly utilize green solvents, reusable catalysts, and alternative energy sources to minimize environmental impact.[2][3]

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for several modern synthetic routes to 2,3-dihydroquinazolin-4(1H)-one derivatives. The data presented is for the synthesis of a representative compound, 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, or a closely related analogue, to facilitate a direct comparison.

Synthetic RouteCatalystSolventTemp. (°C)Time (h)Yield (%)Green Chemistry Highlights
Catalyst-Free Cyclocondensation NoneWater90195Avoids the use of any catalyst and hazardous organic solvents, employing water as a green reaction medium.[4][5]
Reverse Zinc Oxide Micelles Reverse ZnO nano micelles (10 mol%)Water700.5 - 198Utilizes a reusable catalyst in aqueous media, offering high yields and short reaction times.[3]
Ionic Liquid-Mediated Synthesis None (Ionic Liquid acts as solvent/catalyst)Ionic Liquid100-1202 - 485-95Employs recyclable ionic liquids as an alternative to volatile organic solvents.[6]
Natural Acid Catalysis with Solar Radiation Lemon JuiceNoneAmbient0.25 - 190-98Leverages a natural, biodegradable catalyst and a renewable energy source (concentrated solar radiation), embodying key green chemistry principles.[2]
Mechanochemical Synthesis p-Toluenesulfonic acid (10 mol%)Solvent-freeAmbient0.05 - 0.2595A solvent-free approach that significantly reduces waste and energy consumption through mechanical grinding.[7]
Ultrasound-Assisted Synthesis Dodecylbenzenesulfonic acidWater40-421 - 280-92Utilizes ultrasound irradiation as an energy-efficient activation method in an aqueous medium.[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Catalyst-Free Cyclocondensation in Water

This procedure describes a simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[5]

  • Reactant Mixture: A mixture of 2-aminobenzamide (1 mmol) and an aromatic aldehyde (1.5 mmol) is placed in 10 mL of water in a round-bottomed flask.

  • Reaction Conditions: The mixture is stirred in a preheated oil bath at 90°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The crude product is collected by filtration and washed with 50% cold ethanol. The solid is then recrystallized from 80% ethanol to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[5]

2. Synthesis using Reverse Zinc Oxide Micelles in Water

This protocol utilizes a reusable nanoreactor system for an efficient and green synthesis.[3]

  • Catalyst Preparation: A solution of the reverse zinc oxide micelle catalyst (10 mol%) is prepared in water (5 mL).

  • Reactant Addition: To the catalyst solution, anthranilamide (0.1 mmol) and a substituted aromatic aldehyde (0.1 mmol) are added.

  • Reaction Conditions: The resulting mixture is stirred at 70°C for the required time, with the reaction monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the precipitate is filtered and recrystallized from 95% ethanol to obtain the pure product. The aqueous filtrate containing the catalyst can be reused for subsequent reactions.[3]

3. Mechanochemical Synthesis

This solvent-free method relies on mechanical energy to drive the reaction.[7]

  • Reactant Mixture: Equimolar amounts of anthranilamide and an aromatic aldehyde are placed in a mortar along with p-toluenesulfonic acid (10 mol%).

  • Reaction Conditions: The mixture is ground using a pestle for 3-15 minutes at room temperature.

  • Work-up and Purification: After grinding, the solid mixture is triturated with water. The pure product is then collected by filtration.[7]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the evaluation and comparison of synthetic routes for dihydroquinazoline derivatives, emphasizing efficiency and green chemistry principles.

G cluster_0 Route Identification cluster_1 Synthesis & Optimization cluster_2 Efficiency Analysis cluster_3 Green Chemistry Assessment cluster_4 Comparative Evaluation lit_review Literature Review & Route Selection synthesis Perform Syntheses lit_review->synthesis Select Promising Routes optimization Optimize Conditions (Temp, Time, Catalyst) synthesis->optimization yield Calculate Yield (%) optimization->yield time Measure Reaction Time (h) optimization->time energy Assess Energy Consumption optimization->energy atom_economy Calculate Atom Economy optimization->atom_economy e_factor Determine E-Factor optimization->e_factor solvent_catalyst Evaluate Solvent & Catalyst Toxicity/Reusability optimization->solvent_catalyst comparison Compare Routes Based on Efficiency & Green Metrics yield->comparison time->comparison energy->comparison atom_economy->comparison e_factor->comparison solvent_catalyst->comparison

Caption: Workflow for comparing synthetic routes.

This guide highlights the significant strides made in the green synthesis of dihydroquinazoline derivatives. The presented methods offer viable, and often superior, alternatives to traditional synthetic protocols, paving the way for more sustainable practices in drug discovery and development.

References

Safety Operating Guide

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the Disposal of a Brominated Heterocyclic Compound: A Step-by-Step Guide

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a brominated heterocyclic compound. Adherence to these procedures is vital to protect laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound with the caution appropriate for a halogenated organic compound, which may possess toxic, corrosive, or reactive properties.[1]

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Spill Management: In the event of a spill, alert personnel in the immediate vicinity. For minor spills, absorb the material with an inert absorbent (such as vermiculite or sand) and collect it into a designated hazardous waste container.[1] If the compound is flammable, ensure all ignition sources are extinguished.[1]

Core Disposal Procedure: A Step-by-Step Approach

The disposal of this compound falls under the regulations for hazardous waste, specifically as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step for safe disposal.

  • Categorization: This compound must be categorized as "Halogenated Organic Waste."[1][4]

  • No Mixing: Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[1][5] Co-processing can lead to the formation of toxic byproducts.[1]

  • Aqueous Waste: Any aqueous solutions containing this compound should also be treated as hazardous waste and collected separately in a designated container for aqueous halogenated waste.[1]

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are critical for safety and compliance.

  • Container Type: Use a chemically compatible container with a secure, leak-proof lid.[2] The original container may be used if it is in good condition.[6] Do not use food containers.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1][5] The full chemical name, "this compound," should be listed on the label. All constituents and their approximate concentrations should be documented.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending disposal.

  • Satellite Accumulation Area (SAA): Hazardous waste should be accumulated at or near the point of generation in a designated SAA.[6] This area must be under the control of laboratory personnel.[6]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area.[1] Ensure it is segregated from incompatible materials such as strong oxidizing agents, bases, and metals like aluminum.[1]

  • Container Management: Keep the waste container closed except when adding waste.[5] Weekly inspections of the SAA are required to check for leaks or container degradation.[2][6]

Step 4: Professional Disposal

Final disposal must be handled by a licensed hazardous waste management company.

  • Incineration: The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[7][8] These facilities are equipped with the necessary technology to handle such compounds safely and minimize environmental impact.[7]

  • Documentation: Ensure all required documentation is completed for the waste disposal service, adhering to both institutional and regulatory requirements.

Quantitative Data Summary

For laboratory safety and compliance, it is crucial to adhere to the established limits and timelines for hazardous waste accumulation.

ParameterGuidelineRegulatory Body/Source
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste (or 1 quart of acute hazardous waste)EPA[9]
Maximum Storage Time in SAA (Full Container) Must be moved from SAA within 3 days of being fullCWU Guidelines[6]
Maximum Storage Time in SAA (Partially Full) Up to one yearCWU Guidelines[6]
Maximum Storage Time (Academic Labs - Subpart K) 6 months within the facilityEPA[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Always Categorize Categorize as Halogenated Organic Waste FumeHood->Categorize Begin Disposal Process Segregate Segregate from Non-Halogenated Waste Categorize->Segregate Collect Collect in Designated Labeled Container Segregate->Collect StoreSAA Store in Satellite Accumulation Area (SAA) Collect->StoreSAA Inspect Weekly Inspection StoreSAA->Inspect Ongoing ArrangePickup Arrange for Pickup by Licensed Waste Vendor StoreSAA->ArrangePickup When Container is Full or Max Time Reached Incinerate Incineration at Licensed Facility ArrangePickup->Incinerate Vendor Action

Caption: Workflow for the proper disposal of brominated chemical waste.

References

Personal protective equipment for handling trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the potential hazards associated with this compound and general laboratory safety protocols.

Hazard Profile

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation mark)[1][2]
H315Causes skin irritationGHS07 (Exclamation mark)[1][2]
H319Causes serious eye irritationGHS07 (Exclamation mark)[1][2]
H335May cause respiratory irritationGHS07 (Exclamation mark)[1][2]

The GHS07 pictogram, an exclamation mark, indicates that the chemical may cause less severe hazards such as irritation to the skin, eyes, or respiratory tract, and may be harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPESpecifications and Rationale
Eye Protection Safety gogglesShould be worn at all times in the laboratory to protect from splashes.[4][5] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
Skin Protection Nitrile glovesDouble gloving is recommended.[6] Ensure gloves are compatible with halogenated organic compounds. Regularly inspect for and immediately replace any damaged gloves.
Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5]
N95 RespiratorIf working outside of a fume hood is unavoidable, a properly fitted N95 respirator should be used to prevent inhalation of airborne particles.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Verify that an eye wash station and safety shower are accessible and in good working order.[5]

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Carefully weigh the solid compound in the fume hood to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers with the compound tightly sealed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][7][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7][8] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[9][10][11]

1. Waste Segregation:

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[12] Do not mix with non-halogenated waste.[9][11]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Storage and Disposal:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Perform Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for handling the specified chemical.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。